Product packaging for Didecyldimethylammonium acetate(Cat. No.:CAS No. 82703-30-8)

Didecyldimethylammonium acetate

Cat. No.: B12736946
CAS No.: 82703-30-8
M. Wt: 385.7 g/mol
InChI Key: XPZLPHAUBUNMEN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution and Significance of Quaternary Ammonium (B1175870) Compounds (QACs) in Scientific Research

Quaternary ammonium compounds (QACs) are a class of cationic surfactants characterized by a positively charged polyatomic ion structure. pharmamicroresources.comclinicalservicesjournal.com Their general structure features a central nitrogen atom bonded to four alkyl chains, which constitutes the functional part of the molecule, and an accompanying anion, often a halogen like chloride. proquimia.com The journey of QACs in scientific research began with their initial development in 1916, when their biocidal properties were first noted. proquimia.com A significant advancement occurred in 1935 when Domagk demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced the compound's biocidal capabilities, leading to the creation of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first generation of QACs. proquimia.commdpi.com

The evolution of QACs is marked by the development of successive generations, each offering improved performance:

First Generation (1935): Comprised of alkyl dimethyl benzyl ammonium chlorides (ADBAC), such as benzalkonium chloride. proquimia.combioguardhygiene.in This generation established the foundation for QACs as effective biocides.

Second Generation: Developed through the substitution of a hydrogen on the aromatic ring with an ethyl group, resulting in compounds like alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC). proquimia.combioguardhygiene.in These were typically used in combination with first-generation compounds. bioguardhygiene.in

Third Generation (1955): Created by combining first and second-generation QACs (e.g., ADBAC and ADEBAC). proquimia.com This combination led to enhanced biocidal activity and detergency. proquimia.combioguardhygiene.in

Fourth Generation (1965): Marked by the development of twin or dual-chain QACs, such as didecyldimethylammonium chloride (DDAC). proquimia.combioguardhygiene.in This generation is characterized by superior biocidal efficacy, particularly in the presence of organic matter and hard water. proquimia.com

Fifth Generation: These are mixtures of fourth-generation compounds with first-generation ones (e.g., DDAC and ADBAC) to achieve an even broader spectrum of antimicrobial action. proquimia.combioguardhygiene.in

Sixth Generation: The most recent evolution includes polymeric QACs, which show promise for applications in medical devices and surface sanitizing due to potent antimicrobial properties and limited toxicity. bioguardhygiene.in

The significance of QACs lies in their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. pharmamicroresources.comproquimia.com Their mechanism of action involves the disruption of intermolecular interactions and the dissociation of lipid bilayers in microbial cells, leading to cell death. pharmamicroresources.comwikipedia.orgnih.gov This efficacy has made them indispensable in various sectors, including healthcare for surface disinfection and sterilization of instruments, as well as in industrial and household cleaning products. proquimia.comwikipedia.orgatamankimya.com

Table 1: Generations of Quaternary Ammonium Compounds (QACs)

Generation Key Compound(s) Year of Development Primary Advancement
First Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) 1935 Initial development of effective biocidal properties. proquimia.com
Second Alkyl Dimethyl Ethylbenzyl Ammonium Chloride (ADEBAC) - Substitution on the aromatic ring; used with 1st Gen. proquimia.combioguardhygiene.in
Third Mixture of ADBAC and ADEBAC 1955 Improved biocidal activity and detergency. proquimia.combioguardhygiene.in
Fourth Didecyldimethylammonium Chloride (DDAC) 1965 Higher biocidal efficacy in challenging conditions. proquimia.com
Fifth Mixture of DDAC and ADBAC - Broader spectrum of antimicrobial performance. proquimia.combioguardhygiene.in
Sixth Polymeric QACs Recent Potent antimicrobial activity with limited toxicity. bioguardhygiene.in

Distinctive Characteristics of Didecyldimethylammonium Acetate (B1210297) (DDAC-Acetate) as a QAC

Didecyldimethylammonium acetate belongs to the fourth generation of QACs. Its core structure is the didecyldimethylammonium cation ([C₂₂H₄₈N]⁺), which consists of a central nitrogen atom bonded to two methyl groups and two long decyl (C10) alkyl chains. wikipedia.orgacs.org This dual-chain structure is fundamental to its high efficacy as a surfactant and biocide. justdial.com The distinctive characteristic of DDAC-Acetate is the presence of an acetate anion (CH₃COO⁻) as the counterion to the didecyldimethylammonium cation.

While the more common variant is didecyldimethylammonium chloride (DDAC-Cl), the acetate form can be synthesized from the chloride precursor. One method involves reacting DDAC-Cl with anhydrous potassium acetate in an ethanol (B145695) solvent. This reaction results in the formation of this compound and a potassium chloride precipitate, which can be removed by filtration. google.com

The properties of the didecyldimethylammonium cation are well-documented. It is a membrane-active agent that disrupts the lipid bilayers of microorganisms, causing the leakage of essential intracellular components and ultimately leading to cell death. wikipedia.orgnih.govacademicjournals.org The choice of the anion (acetate instead of chloride) primarily influences the compound's physical properties rather than its fundamental biocidal mechanism. For example, the acetate salt may exhibit different solubility in various solvents, which is a critical factor for formulation in specific applications like wood preservatives or specialized disinfectants. google.com Research identifying didecyldimethylammonium salts in commercial fermented radish kimchi confirmed the cation's structure through NMR and mass spectrometry, indicating that non-chloride anions can be associated with this cation in various environments. acs.org

Table 2: Properties of this compound

Property Value / Description Source(s)
IUPAC Name N-Decyl-N,N-dimethyldecan-1-aminium acetate Inferred from DDAC-Cl
Cation Formula C₂₂H₄₈N⁺ acs.org
Anion Formula C₂H₃O₂⁻ General Chemical Knowledge
Molecular Formula C₂₄H₅₁NO₂ Calculated
Synthesis Reaction of didecyldimethylammonium chloride with potassium acetate. google.com
Primary Action Disruption of intermolecular interactions and dissociation of lipid bilayers. wikipedia.org
Key Structural Feature Dual-chain quaternary ammonium cation with an acetate counterion. wikipedia.orggoogle.com

Contemporary Research Trajectories and Academic Relevance of DDAC-Acetate

Contemporary research on didecyldimethylammonium compounds is multifaceted, exploring their antimicrobial mechanisms, potential for microbial resistance, and immunological effects. nih.govnih.gov Studies have investigated the precise mechanisms by which DDAC disrupts bacterial cell membranes, using advanced microscopy techniques to observe morphological changes like bleb formation on cell walls at high concentrations. nih.govacademicjournals.orgjst.go.jp A significant area of academic concern is the potential for bacteria to develop resistance to QACs when exposed to sub-lethal concentrations, which could lead to cross-resistance with other disinfectants and antibiotics. nih.govresearchgate.net

The academic relevance of DDAC-Acetate specifically lies in the broader research goal of developing new QAC formulations with tailored properties. The synthesis of DDAC-Acetate is driven by the need for QACs that are compatible with different solvent systems or product formulations where the chloride ion may be undesirable. google.com For example, in wood preservation, solubility in non-aqueous systems can be crucial. google.com

Recent research has also identified didecyldimethylammonium salts in unexpected places, such as in commercial food preparations, where they were found to be derived from petroleum-based precursors rather than from the fermentation process itself. acs.org This finding opens new research avenues into the prevalence, source, and impact of such compounds in consumer products. Furthermore, studies examining the immunological response to DDAC have shown that it can activate innate lymphoid cells and initiate allergic responses, highlighting a modern research trajectory focused on the interaction between these chemicals and the immune system. nih.gov The investigation into different salt forms, like DDAC-Acetate, is a logical extension of this research, aiming to create compounds with optimal efficacy and application-specific characteristics while understanding their broader biological and environmental interactions.

Compound Index

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound (DDAC-Acetate)
Didecyldimethylammonium Chloride (DDAC-Cl)
Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)
Alkyl Dimethyl Ethylbenzyl Ammonium Chloride (ADEBAC)
Benzalkonium Chloride
Potassium Acetate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H51NO2 B12736946 Didecyldimethylammonium acetate CAS No. 82703-30-8

Properties

CAS No.

82703-30-8

Molecular Formula

C24H51NO2

Molecular Weight

385.7 g/mol

IUPAC Name

didecyl(dimethyl)azanium;acetate

InChI

InChI=1S/C22H48N.C2H4O2/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-2(3)4/h5-22H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

XPZLPHAUBUNMEN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CC(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Fundamental Principles of Quaternary Ammonium (B1175870) Salt Synthesis

The synthesis of quaternary ammonium salts like DDAC-Acetate is primarily based on the principles of nucleophilic substitution, a cornerstone of organic chemistry.

Nucleophilic Substitution Reactions for DDAC-Acetate Formation

The most common method for synthesizing quaternary ammonium salts is the Menshutkin reaction, a type of nucleophilic substitution. ntnu.no In this reaction, a tertiary amine acts as a nucleophile, attacking an alkyl halide. ntnu.no For the synthesis of a related compound, didecyldimethylammonium chloride (DDAC-Cl), didecylmethylamine (a tertiary amine) is reacted with methyl chloride (an alkyl halide). google.compatsnap.com

To form DDAC-Acetate, a subsequent anion exchange step is necessary. One approach involves reacting the chloride salt (DDAC-Cl) with a metal acetate (B1210297), such as potassium acetate. googleapis.com In this reaction, the chloride ion is replaced by the acetate ion, yielding DDAC-Acetate and a metal chloride as a byproduct. googleapis.com

Another pathway involves the use of dimethyl carbonate as a "green chemistry" alkylating agent to react with a tertiary amine. researchgate.net This reaction can produce a quaternary ammonium methylcarbonate, which can then be converted to the acetate salt through an ion exchange reaction with acetic acid. researchgate.net

Influence of Reaction Parameters on Quaternization Efficiency

The efficiency of the quaternization reaction is influenced by several key parameters, including temperature, solvent, reactant concentrations, and the presence of a catalyst. ntnu.no

Temperature: Higher temperatures generally increase the reaction rate. For example, the synthesis of didecyldimethylammonium bromide from didecylmethylamine and methyl bromide is carried out at temperatures ranging from 50-90°C. google.com

Solvent: The choice of solvent can significantly impact the reaction. Alcoholic solvents like ethanol (B145695) or isopropanol (B130326) are commonly used in the synthesis of DDAC salts. google.comgoogleapis.com

Reactant Ratio: The molar ratio of the reactants is crucial for maximizing yield. An excess of the alkylating agent is often used to drive the reaction to completion. researchgate.net

Catalyst: In some processes, a basic catalyst such as sodium carbonate is added to facilitate the reaction. google.compatsnap.com

The following table summarizes representative reaction parameters for the quaternization step in the synthesis of didecyldimethylammonium salts, illustrating the impact of different conditions on the reaction outcome.

Reactant 1Reactant 2SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
DidecylmethylamineMethyl ChlorideEthanolSodium Carbonate75-954-6Not Specified google.compatsnap.com
DidecylmethylamineMethyl BromideIsopropyl AlcoholNone50-90Not SpecifiedNot Specified google.com
Didecyldimethylammonium ChloridePotassium AcetateAnhydrous EthanolNoneNot SpecifiedNot SpecifiedNot Specified googleapis.com

Advanced Synthetic Pathways and Methodological Refinements

Ongoing research focuses on developing more efficient, purer, and environmentally friendly methods for producing DDAC-Acetate.

Strategies for High-Purity DDAC-Acetate Production

Achieving high purity is a critical goal in the synthesis of DDAC-Acetate. One strategy involves the indirect synthesis of quaternary ammonium carbonates from their chloride precursors through a hydroxide (B78521) intermediate. google.com This method can lead to high-purity products.

Another approach focuses on minimizing byproducts. The use of dimethyl carbonate as an alkylating agent is advantageous as it avoids the formation of halide byproducts. The reaction of didecyldimethylamine with dimethyl carbonate can yield DDAC with high purity.

Purification techniques are also essential. After the primary reaction, the product mixture may contain unreacted starting materials and byproducts. Techniques such as recrystallization and the use of anion exchange resins can be employed to isolate and purify the desired DDAC-Acetate. acs.org

Comparative Analysis of Synthetic Yields and Selectivity

The choice of synthetic route significantly impacts the yield and selectivity of DDAC-Acetate production. The direct quaternization of didecylmethylamine with a methylating agent followed by anion exchange is a common and often high-yielding method. For instance, the reaction of didecylmethylamine with dimethyl carbonate has been reported to achieve yields of up to 99% under optimized conditions.

The following table provides a comparative analysis of different synthetic approaches for producing didecyldimethylammonium salts, highlighting the yields achieved.

Precursor 1Precursor 2ProductYield (%)Reference
DidecylmethylamineDimethyl CarbonateDidecyldimethylammonium Carbonateup to 99
Tertiary AminesDimethyl CarbonateQuaternary Ammonium Methylcarbonates>95 (for di-alkyl tertiary amines) researchgate.net
DidecylmethylamineMethyl ChlorideDidecyldimethylammonium ChlorideNot specified, but process aims for high production capacity patsnap.com

The selectivity of the reaction, which refers to the formation of the desired product over potential side products, is also a key consideration. The use of highly selective reagents and optimized reaction conditions is crucial for maximizing the formation of DDAC-Acetate.

Molecular and Cellular Mechanisms of Action

Interactions with Microbial Cell Membranes

The initial and most critical point of interaction for didecyldimethylammonium acetate (B1210297) is the microbial cell membrane. This interaction is a multi-stage process that ultimately compromises the membrane's integrity, leading to cell death. mdpi.com

Didecyldimethylammonium acetate, as a cationic surfactant, is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and lipopolysaccharides. mdpi.comswineweb.com This initial adherence is followed by the insertion of its two long hydrophobic decyl chains into the lipid bilayer. swineweb.comnih.gov This intercalation disrupts the highly organized structure of the membrane, leading to its destabilization. swineweb.comatamanchemicals.com The presence of the bulky DDAC molecules within the membrane interferes with the normal intermolecular interactions between lipid molecules, increasing the permeability of the membrane. swineweb.comwegsar-eg.com Studies on the closely related didecyldimethylammonium chloride have shown that this alteration in permeability is a key factor in its antimicrobial action. jst.go.jpnih.gov This process effectively dismantles the cell's primary barrier against the external environment. nih.gov

The profound increase in membrane permeability directly leads to the leakage of essential intracellular components. wegsar-eg.comresearchgate.net Once the membrane is sufficiently compromised, there is an uncontrolled efflux of ions, such as potassium and magnesium, which are vital for maintaining osmotic balance and enzymatic function. nih.gov This is followed by the leakage of larger molecules, including ATP, amino acids, proteins, and nucleic acids. swineweb.comnih.gov Research on Escherichia coli demonstrated that exposure to didecyldimethylammonium chloride at concentrations around 3-4 mg/L resulted in the leakage of proteins and β-galactosidase. jst.go.jpnih.gov Similarly, in Staphylococcus aureus, treatment with a disinfectant containing didecyldimethylammonium bromide caused a rapid release of K+, Mg2+, and ATP. nih.gov This massive loss of critical cellular materials disrupts cellular processes and is a direct cause of cell death. jst.go.jpacademicjournals.org

Table 1: Effects of Didecyldimethylammonium Chloride (DDAC) on Microbial Cells

Organism DDAC Concentration Observed Effect Reference
Escherichia coli 1.3 mg/L Minimum Inhibitory Concentration (MIC) jst.go.jpnih.gov
Escherichia coli 3-4 mg/L Leakage of intracellular proteins and β-galactosidase jst.go.jpnih.gov
Escherichia coli ~3 mg/L Induces membrane phase transition jst.go.jpnih.gov
Staphylococcus aureus Not specified Leakage of K+, Mg2+, ATP, and proteins nih.gov

The insertion of the didecyl chains of the DDAC cation into the lipid bilayer not only increases permeability but also alters the physical properties of the membrane, such as its fluidity. jst.go.jpnih.gov Studies using liposomes as model membranes have shown that didecyldimethylammonium chloride can induce a phase transition in the lipid bilayer. jst.go.jpnih.gov This change in the physical state of the membrane further contributes to its dysfunction. For E. coli, this phase transition was observed at a DDAC concentration of approximately 3 mg/L, which correlates with the concentration at which intracellular leakage occurs. jst.go.jpnih.gov While some studies on combination disinfectants noted a decrease in membrane fluidity in S. aureus after treatment, the primary effect of DDAC alone is generally considered to be a disruption that increases membrane disorder. nih.gov

Disruption of Cellular Bioenergetics and Metabolism

Beyond the immediate physical damage to the cell membrane, this compound also exerts profound effects on the cell's energy production and metabolic state.

In eukaryotic microbial cells and in studies using mammalian cell lines, didecyldimethylammonium compounds have been shown to target mitochondria, the primary sites of cellular respiration and ATP synthesis. tandfonline.comtandfonline.com The mechanism involves the disruption of the mitochondrial membrane, which is also negatively charged. nih.gov This leads to a decrease in mitochondrial function, characterized by reduced oxygen consumption and a subsequent drop in ATP production. researchgate.nettandfonline.com While bacteria lack mitochondria, the principles of disrupting membrane-associated energy production are analogous. The bacterial cytoplasmic membrane is the site of the electron transport chain and ATP synthesis. By disrupting the integrity and electrochemical gradient of this membrane, this compound effectively shuts down the cell's energy production. wegsar-eg.com Studies on S. aureus have demonstrated that a disinfectant containing a didecyldimethylammonium salt caused a time-dependent inactivation of bacterial ATPase. nih.gov

Table 2: Impact of Didecyldimethylammonium Chloride (DDAC) on Cellular Organelles and Bioenergetics

Cell Type DDAC Concentration Effect Reference
Human Bronchial Epithelial Cells 1 µg/mL Significant increase in mitochondrial volume and potential nih.gov
Human Bronchial Epithelial Cells 2 µg/mL Further increase in mitochondrial volume and potential nih.gov
Mammalian Epithelial Cells Not specified Disruption of mitochondrial functions, leading to decreased ATP production tandfonline.com
Staphylococcus aureus Not specified Time-dependent inactivation of ATPase nih.gov

The bactericidal or bacteriostatic effect of this compound is dependent on its concentration and the metabolic state of the bacteria. wikipedia.orgnih.gov Actively growing bacteria are generally more susceptible to the disruptive effects of this compound. nih.gov By crippling energy production and causing the loss of essential metabolites, this compound forces the cell into a state of metabolic collapse. bmglabtech.com Even at sub-lethal concentrations, it can significantly impact bacterial metabolism, potentially inducing a dormant or persistent state in some bacteria as a survival mechanism. However, its primary mode of action at effective concentrations is to cause such rapid and severe damage that dormancy is not a viable outcome, leading instead to cell death. researchgate.net The disruption of the cellular membrane and the subsequent leakage of intracellular contents create an irreversible cascade of events that metabolism cannot counteract. nih.gov

Molecular Interactions with Intracellular Components

The biological activity of this compound stems from the amphiphilic nature of its cation, didecyldimethylammonium (DDAC). This cation possesses a positively charged head group and two hydrophobic alkyl chains, enabling it to interact with various cellular components. While much of the existing research has been conducted using didecyldimethylammonium chloride, the fundamental molecular interactions are driven by the DDAC cation.

The positively charged quaternary ammonium (B1175870) headgroup of the didecyldimethylammonium cation electrostatically interacts with the negatively charged phosphate (B84403) groups that form the backbone of nucleic acids like DNA and RNA. quora.com This neutralization of charge makes the nucleic acid less hydrophilic and can lead to its precipitation out of solution, a principle that is widely utilized in standard DNA extraction protocols where salts like sodium acetate are employed. quora.comgeneticeducation.co.in

This interaction is not merely a surface-level binding; it can lead to more profound consequences for the cell. The binding of DDAC to DNA is a recognized intracellular toxic event. researchgate.net Furthermore, the interaction can lead to the degradation of RNA, disrupting the flow of genetic information and protein synthesis. researchgate.netresearchgate.net This disruption of nucleic acid integrity and function is a key aspect of the compound's mechanism of cell death. researchgate.netmdpi.com The sequence of events generally involves the agent's adsorption and penetration into the cell, followed by reactions with the cytoplasmic membrane, leakage of intracellular contents, and ultimately the degradation of proteins and nucleic acids. mdpi.com

Exposure of cells to this compound is a known trigger for oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. researchgate.netmdpi.com DDAC has been shown to increase the intracellular production of ROS, which can cause widespread damage to cellular components. researchgate.netmdpi.com

This induction of oxidative stress is multifaceted. Studies have demonstrated that DDAC exposure leads to:

Increased ROS Production: Cells treated with DDAC show a significant rise in intracellular ROS levels. researchgate.netmdpi.com

Depletion of Antioxidants: The compound causes a decrease in the activity of crucial cellular antioxidants, such as glutathione (B108866) (GSH). researchgate.net

Lipid Peroxidation: The excess ROS attacks lipids in cell membranes, leading to lipid peroxidation, a chain reaction of oxidative degradation. who.int

Activation of Stress Response Pathways: The generation of oxygen or nitrogen radicals activates antioxidant response elements (AREs) and the transcription of pro-inflammatory genes. tandfonline.com

Table 1: Effects of Didecyldimethylammonium Cation on Oxidative Stress Markers

ParameterObserved EffectReference Cell/OrganismSource
Intracellular ROS IncreasedHuman Lung Epithelial Cells researchgate.net
Glutathione (GSH) Decreased ActivityHuman Lung Epithelial Cells researchgate.net
Malondialdehyde (MDA) Increased LevelsHuman Dermal Fibroblasts who.int
Nitric Oxide (NO) Increased LevelsRat Lung Tissue nih.gov
Superoxide Dismutase (SOD) Decreased ActivityRat Lung Tissue nih.gov
Antioxidant Response Elements (AREs) ActivatedRespiratory Tract Cells tandfonline.com

Cellular Morphological Changes Induced by DDAC-Acetate

The potent interactions of this compound with cellular membranes and intracellular components result in distinct and often severe morphological changes. These alterations are visible indicators of cellular distress and damage, ultimately culminating in cell death through apoptosis or necrosis. tandfonline.comnih.gov

Upon exposure to DDAC, cells exhibit a range of morphological aberrations. Transmission electron microscopy (TEM) and other imaging techniques have revealed the following key changes:

Vacuole Formation: One of the early signs of DDAC-induced toxicity is the appearance of numerous vacuoles within the cytoplasm. nih.gov

Membrane Damage: The compound disrupts the integrity of cellular membranes. This includes the outer cell membrane, leading to bleb formation and leakage of intracellular contents, as well as damage to the nuclear membrane. researchgate.nettandfonline.comnih.gov

Formation of Lamellar Body-Like Structures: In human bronchial epithelial cells, exposure to DDAC has been observed to cause the formation of intracellular lamellar body-like structures, which may be an initiator of the toxic response. nih.gov

Mitochondrial Disruption: DDAC can disrupt mitochondrial function and morphology, which is linked to decreased ATP production and the initiation of apoptosis. researchgate.nettandfonline.com

Apoptotic Bodies: As the process of cell death progresses, cells often form apoptotic bodies, which are small, membrane-bound vesicles containing fragments of the dying cell. nih.gov

Epithelial Degeneration: At the tissue level, exposure can lead to epithelial degeneration and dysplasia. tandfonline.com

These morphological changes are direct consequences of the molecular interactions described previously, including membrane disruption, oxidative stress, and damage to intracellular organelles and macromolecules. tandfonline.comnih.gov

Table 2: Summary of Cellular Morphological Changes Induced by Didecyldimethylammonium Cation

Morphological ChangeDescriptionAffected Cell TypeSource
Vacuolization Formation of multiple vacuoles in the cytoplasm.Human Bronchial Epithelial Cells nih.gov
Nuclear Membrane Damage Disruption and damage to the membrane surrounding the nucleus.Human Bronchial Epithelial Cells nih.gov
Lamellar Body-Like Structures Formation of concentric membrane layers within the cell.Human Bronchial Epithelial Cells nih.gov
Apoptotic Body Formation Fragmentation of the cell into membrane-enclosed vesicles.Human Bronchial Epithelial Cells nih.gov
Membrane Blebbing Formation of bulges or protrusions from the cell membrane.Escherichia coli researchgate.net
Epithelial Degeneration Deterioration and loss of function of epithelial tissue.General Epithelial Cells tandfonline.com

Mechanisms of Microbial Resistance and Adaptation

Cross-Resistance and Co-Selection Phenomena

The development of resistance to DDAC-acetate can concurrently confer resistance to other antimicrobial agents through shared mechanisms or linked genetic elements.

Cross-resistance occurs when a single mechanism provides protection against multiple antimicrobial compounds. service.gov.uk A primary example is the overexpression of multidrug efflux pumps. service.gov.uk These pumps are membrane proteins that can actively transport a wide range of substances, including DDAC-acetate and various classes of antibiotics, out of the bacterial cell. nih.goveuropa.eu For instance, in Escherichia coli, the AcrAB-TolC efflux system can extrude both DDAC and antibiotics like β-lactams and chloramphenicol (B1208). smolecule.com Similarly, the MdtEF efflux pump in E. coli can expel both DDAC and tetracyclines. smolecule.com This means that exposure to DDAC-acetate can select for bacteria with enhanced efflux capabilities, which then exhibit increased resistance to these antibiotics without ever being exposed to them. mdpi.com

Another shared mechanism involves modifications to the bacterial cell membrane. nih.gov Since the primary target of DDAC-acetate is the cell membrane, alterations in membrane composition, such as changes in fatty acid profiles or lipopolysaccharide structure, can reduce the biocide's effectiveness. nih.gov These same changes can also decrease the permeability of the membrane to certain antibiotics, thus contributing to cross-resistance. nih.goveuropa.eu

Co-resistance arises when the genes conferring resistance to different antimicrobials are located on the same mobile genetic element, such as a plasmid or integron. service.gov.uk This physical linkage means that the use of one agent (like DDAC-acetate) can select for and promote the spread of the entire genetic element, including the resistance genes for other antimicrobials. europa.eu

For example, genes that encode for QAC resistance, such as qacEΔ1, are often found on class 1 integrons, which are known to carry a variety of antibiotic resistance cassettes. cardiff.ac.uk The presence of the qacEΔ1 gene has been correlated with resistance to co-trimoxazole (B1683656) and high minimum inhibitory concentrations (MICs) of QACs. cardiff.ac.uk The use of disinfectants containing DDAC-acetate can therefore maintain and disseminate plasmids or integrons that also carry genes for resistance to antibiotics, even in the absence of antibiotic pressure. europa.euresearchgate.net This phenomenon represents a significant risk for the development and spread of multidrug-resistant bacteria in both clinical and environmental settings. europa.eu

Efflux Pump Systems in DDAC-Acetate Resistance

Efflux pumps are a major and widespread mechanism of resistance to DDAC-acetate and other QACs. smolecule.comresearchgate.net These are transport proteins embedded in the bacterial cell membrane that actively expel toxic substances, including biocides and antibiotics, from the cell's interior. cardiff.ac.uknih.gov

The overexpression of efflux pumps is a key factor in acquired resistance to DDAC-acetate. smolecule.com Bacteria can increase the production of these pumps through mutations in the regulatory genes that normally control their expression. smolecule.comfrontiersin.org For example, in Escherichia coli, mutations in regulatory genes like acrR, marR, soxR, and crp can lead to the overexpression of efflux pumps such as AcrAB-TolC and MdtEF. smolecule.com Mutations in acrR reduce the repression of the AcrAB-TolC pump, leading to increased efflux of both DDAC and antibiotics like chloramphenicol and ceftazidime. smolecule.com

The regulation of efflux pump expression is a complex process. In some cases, exposure to sub-lethal concentrations of DDAC-acetate can induce a transient upregulation of efflux pumps, providing an immediate survival mechanism. mdpi.com This initial response may allow the bacteria to survive long enough to develop more permanent resistance mechanisms, such as mutations. mdpi.com In Serratia sp., for instance, an uncharacterized Major Facilitator Superfamily (MFS) efflux pump gene was found to be upregulated after exposure to DDAC, with higher expression observed shortly after exposure, suggesting it as an initial survival strategy. mdpi.com

Efflux Pump SystemRegulating Gene(s)BacteriumSubstrates
AcrAB-TolCacrR, marR, soxREscherichia coliDDAC, β-lactams, chloramphenicol, ceftazidime
MdtEFcrpEscherichia coliDDAC, tetracyclines, macrolides
MFS Efflux PumpNot fully characterizedSerratia sp.DDAC, benzalkonium chloride

The primary function of efflux pumps in conferring resistance is to reduce the intracellular concentration of the antimicrobial agent to a sub-toxic level. nih.govpharmacophorejournal.com By actively pumping DDAC-acetate out of the cell, these systems prevent the compound from reaching its target, the cytoplasmic membrane, in sufficient concentrations to cause damage. nih.gov This reduction in intracellular accumulation is a direct cause of the increased minimum inhibitory concentrations (MICs) of DDAC-acetate observed in resistant strains. smolecule.com

The effectiveness of efflux pumps is crucial for bacterial survival in environments with low concentrations of disinfectants. nih.gov The activity of these pumps allows bacteria to persist and even grow in conditions that would otherwise be lethal, providing a window for the selection of more robust resistance mechanisms. mdpi.com The inhibition of these efflux pumps has been shown to restore the susceptibility of resistant bacteria to both biocides and antibiotics, highlighting their central role in this form of resistance. cardiff.ac.ukmdpi.com

Membrane-Mediated Resistance Mechanisms

The bacterial cell membrane is the primary target of DDAC-acetate's antimicrobial activity. researchgate.net Consequently, modifications to the membrane's structure and composition are a significant mechanism of resistance. nih.gov Gram-negative bacteria are inherently less susceptible to QACs than Gram-positive bacteria due to their outer membrane, which acts as a barrier. nih.gov

In some bacteria, adaptation to QACs involves altering the fatty acid composition of the cell membrane. nih.gov For example, exposure of Pseudomonas aeruginosa to a similar QAC, didecyldimethylammonium bromide (DDAB), led to changes in the cytoplasmic membrane's fatty acid profile, which was associated with an increase in the MIC. nih.gov These changes can affect membrane fluidity and permeability, potentially hindering the interaction of DDAC-acetate with the membrane or its passage through it. nih.gov

Furthermore, changes in outer membrane proteins and lipopolysaccharide (LPS) have been observed in strains of Pseudomonas species with reduced susceptibility to QACs. nih.gov Proteomic analyses have revealed that exposure to QACs can lead to a decreased expression of porins, which are channels that allow substances to enter the cell, further limiting the uptake of the biocide. nih.gov In some instances, exposure to DDAC can trigger the formation of lamellar body-like structures within the cell, which may be a part of the toxic response but could also represent a mechanism to sequester the compound. nih.gov

Alterations in Cell Membrane Permeability and Lipid Composition

A primary mechanism of resistance to DDAC involves modifying the bacterial cell envelope to limit the compound's penetration. researchgate.net Since the primary target of QACs is the cytoplasmic membrane, bacteria have developed ways to alter its composition, thereby reducing the binding and disruptive action of these cationic surfactants. researchgate.net

Research has shown that bacteria, particularly Gram-negative species like Pseudomonas aeruginosa, can adapt to the presence of QACs by changing the fatty acid and phospholipid makeup of their membranes. researchgate.neteuropa.eueuropa.eubrighton.ac.uk These alterations can increase the net negative charge and hydrophobicity of the cell surface, which in turn restricts the diffusion of the positively charged DDAC molecules towards the inner membrane. researchgate.net For instance, adaptation of P. aeruginosa to didecyldimethylammonium bromide, a closely related QAC, induces measurable changes in the membrane's fatty acid profile, contributing to increased resistance. europa.euasm.orgnottingham.ac.uk Studies on DDAC specifically have revealed that while low concentrations can increase the permeability of the outer membrane by affecting lipopolysaccharides, the inner cytoplasmic membrane's permeability may not be significantly impacted, suggesting a targeted resistance mechanism. nih.gov

These lipid-mediated resistance strategies are a critical aspect of the bacterial defense arsenal, effectively reducing the intracellular concentration of the biocide. d-nb.info Changes in the ratios of key lipid classes, such as zwitterionic phosphatidylethanolamine (B1630911) (PE) and anionic phosphatidylglycerol (PG) or cardiolipin (B10847521) (CL), can significantly alter the membrane's surface charge and its interaction with cationic antimicrobials. d-nb.info

Table 1: Research Findings on Cell Membrane Alterations in QAC Resistance

Bacterial Strain/Model Biocide Observed Change in Membrane Composition Resulting Effect Reference(s)
Pseudomonas aeruginosa Didecyldimethylammonium bromide (DDAB) Alteration of fatty acid profiles. Increased resistance; fine adjustment in membrane structure to endure biocide stress. brighton.ac.ukasm.org
Gram-negative bacteria (general) Quaternary Ammonium (B1175870) Compounds (QACs) Changes in fatty acid and phospholipid composition, and lipopolysaccharides (LPS). Increased negative charge and hydrophobicity of the cellular membrane, limiting QAC diffusion. researchgate.net
Escherichia coli / Shigella sonnei Didecyldimethylammonium chloride (DDAC) Decrease in lipopolysaccharide content. Increased permeability of the outer membrane, but not the inner plasma membrane at low concentrations. nih.gov

Modification of Porin Channels and Their Function

In Gram-negative bacteria, the outer membrane serves as a formidable barrier, and the passage of hydrophilic molecules like certain biocides is regulated by protein channels known as porins. mdpi.com A key intrinsic and acquired resistance strategy against QACs is the modification or reduced expression of these porin channels. researchgate.netbrieflands.com

By altering the number, size, or characteristics of porin channels, bacteria can effectively decrease the uptake of antimicrobial agents. brieflands.com This mechanism has been observed in various Gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Enterobacter aerogenes, as a defense against different antimicrobial compounds. brieflands.com Decreased porin expression contributes significantly to the intrinsic resistance of vegetative cells to QACs. researchgate.net This strategy works in concert with other resistance mechanisms, such as efflux pumps, to prevent the biocide from reaching its intracellular target at a sufficient concentration to cause cell death. researchgate.net The negative charge of porin channels can also contribute to repelling cationic disinfectant molecules, further hindering their entry into the cell. mdpi.com

Biofilm-Associated Resistance Strategies

Biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.govresearchgate.net This mode of growth provides a significant survival advantage, rendering the embedded bacteria far more resistant to antimicrobial agents, including DDAC, than their free-floating (planktonic) counterparts. researchgate.netmdpi.com Biofilm resistance is not due to a single mechanism but is a multifactorial phenomenon arising from the unique physical and physiological characteristics of the biofilm community. researchgate.net

Extracellular Polymeric Substance (EPS) Matrix as a Barrier

The EPS matrix is a critical component of biofilm resistance, forming a protective cocoon around the bacterial cells. nottingham.ac.uknih.gov This matrix, composed primarily of water, polysaccharides, proteins, lipids, and extracellular DNA (eDNA), acts as a physical and chemical barrier against disinfectants like DDAC. nottingham.ac.uknih.gov

The highly charged nature of EPS components can directly interact with and sequester QAC molecules. nottingham.ac.uk The polycationic DDAC molecules can bind to the predominantly anionic EPS, preventing them from penetrating deeper into the biofilm and reaching the cells within. nottingham.ac.ukresearchgate.net This interaction can lead to the neutralization or inactivation of the biocide in the outer layers of the biofilm. mdpi.com The dense, viscous nature of the matrix also physically obstructs the movement of disinfectant molecules. nih.govmdpi.com

Diffusion Limitations and Concentration Gradients within Biofilms

The dense structure of the biofilm and its interaction with the EPS matrix create significant diffusion limitations for antimicrobial agents. nih.govresearchgate.netnih.gov Disinfectants like DDAC may be consumed or neutralized by reacting with EPS components in the outer layers of the biofilm faster than they can diffuse inward. nih.govnih.gov

This "reaction-diffusion" limitation results in a steep concentration gradient of the biocide across the biofilm's depth. nih.govnih.gov While cells in the superficial layers may be exposed to lethal concentrations of DDAC, cells in the deeper, more protected regions encounter only sub-lethal doses. nih.gov This spatial heterogeneity in exposure allows a significant portion of the biofilm population to survive treatment. nih.govacs.org

Adaptive Stress Responses and Persister Cell Formation in Biofilms

The low-concentration exposure experienced by cells in the deeper biofilm layers provides an opportunity for them to mount adaptive stress responses. nih.gov Exposure to biocides, including DDAC, can trigger global stress responses, such as the RpoS-mediated general stress response and the SOS response to DNA damage. nih.gov These responses can increase the mutation rate and activate other protective mechanisms, contributing to a more resistant state. nih.gov

Furthermore, biofilms are known to harbor a subpopulation of specialized survivor cells called "persisters". nih.govnih.gov These are not genetically resistant mutants but are dormant, metabolically inactive phenotypic variants that are transiently tolerant to high doses of antimicrobials. nih.govnih.govplos.org Because most disinfectants target active cellular processes, the dormancy of persister cells allows them to evade being killed. mdpi.com After the antimicrobial threat is removed, these persister cells can "awaken" and repopulate the biofilm, leading to the recurrence of infections. nih.govplos.org The protective environment of the biofilm, with its nutrient and oxygen gradients, is conducive to the formation and survival of these persister cells. nih.govmdpi.com

Horizontal Gene Transfer and Quorum Sensing in Biofilm Resistance

The high density of cells within a biofilm creates an ideal environment for horizontal gene transfer (HGT), the exchange of genetic material between bacteria. mdpi.comacs.org This process allows for the rapid dissemination of resistance genes, which are often located on mobile genetic elements such as plasmids and transposons. mdpi.comnih.gov Genes conferring resistance to QACs, such as the qac genes that code for efflux pumps, can be readily transferred between bacteria within the biofilm community, including across different species. researchgate.netnih.govnsf.gov Studies have demonstrated that exposure to QACs, including DDAC, can actively promote the conjugative transfer of plasmids carrying antibiotic resistance genes. nih.govnih.gov

Table 2: Summary of Biofilm-Associated Resistance Strategies Against DDAC

Resistance Strategy Mechanism Effect on DDAC Efficacy Reference(s)
EPS Matrix Barrier The EPS matrix, composed of polysaccharides, eDNA, and proteins, physically obstructs and chemically sequesters DDAC molecules through electrostatic interactions. Reduces the effective concentration of DDAC reaching the cells within the biofilm. nottingham.ac.uknih.govresearchgate.net
Diffusion Limitation The dense biofilm structure and reaction of DDAC with the outer matrix layers slow its penetration, creating a concentration gradient. Protects cells in the deeper layers from lethal concentrations of the biocide. nih.govresearchgate.netnih.gov
Adaptive Stress & Persisters Sub-lethal DDAC exposure induces stress responses. Dormant "persister" cells, which are metabolically inactive, survive treatment. Allows a subpopulation of cells to survive and repopulate the biofilm after treatment ends. nih.govnih.govnih.govnih.gov

| HGT & Quorum Sensing | High cell density facilitates the transfer of resistance genes via plasmids. Cell-to-cell communication coordinates defensive responses and biofilm structure. | Promotes the rapid spread of resistance mechanisms throughout the biofilm community. | nih.govmdpi.comnih.govnih.gov |

Genetic Adaptations and Mutational Landscapes

The development of resistance to didecyldimethylammonium acetate (B1210297) (DDAA) in various microorganisms is a complex process involving a variety of genetic adaptations. These adaptations primarily revolve around mutations in genes that regulate the influx and efflux of the compound, as well as those involved in cell membrane structure and function. The acquisition of mobile genetic elements carrying resistance genes also plays a significant role.

Exposure of bacteria to quaternary ammonium compounds (QACs) like DDAA can lead to the development of heritable resistance. rsc.org This resistance is often the result of de novo mutations, which can alter the susceptibility of bacteria to these antimicrobial agents. nih.gov Studies have shown that exposure to DDAA can induce mutations in a range of genes, leading to reduced susceptibility not only to DDAA itself but also to other biocides and even antibiotics. nih.govnih.gov

One of the primary mechanisms of genetic adaptation is the alteration of efflux pump activity. Efflux pumps are proteins that actively transport toxic substances, including QACs, out of the bacterial cell. researchgate.net Both chromosomally encoded and plasmid-encoded efflux pumps contribute to resistance. rsc.org For instance, in Escherichia coli, exposure to DDAA has been shown to lead to the upregulation of efflux pump genes such as acrB. nih.gov Similarly, in Staphylococcus epidermidis, adaptation to didecyldimethylammonium chloride (DDAC), a closely related compound, involves the upregulation of transporter and efflux pump genes. nih.gov The qac genes, often found on mobile genetic elements like plasmids and integrons, encode for efflux pumps of the small multidrug resistance (SMR) family and are a major contributor to QAC resistance. rsc.orgresearchgate.net

Mutations in regulatory genes that control the expression of efflux pumps are a common adaptive strategy. For example, mutations in negative regulators such as acrR, marR, and soxR in E. coli can lead to the overexpression of efflux pumps and consequently, increased resistance. nih.gov In Listeria monocytogenes, mutations in the transcriptional regulator fepR have been identified in strains adapted to DDAC, leading to cross-resistance to ciprofloxacin (B1669076). A significant percentage of these mutations are located in the DNA-binding domain of the FepR protein, which likely reduces its regulatory activity and leads to the overexpression of the FepA efflux pump. researchgate.net

Besides efflux pumps, genetic adaptations can also involve modifications to the bacterial cell envelope. Mutations affecting cell membrane synthesis and transport, such as those in the mipA and sbmA genes in E. coli, have been associated with QAC-induced antibiotic resistance. nih.gov Changes in the fatty acid composition of the cell membrane have also been observed in bacteria adapted to QACs, which is believed to be a defense mechanism. mdpi.comasm.org

The genetic landscape of resistance to DDAA is diverse and can vary between different bacterial species. The following table summarizes key research findings on genetic adaptations conferring resistance to didecyldimethylammonium compounds.

Interactive Data Table: Genetic Adaptations to Didecyldimethylammonium Compounds

Organism Exposure Compound Key Genetic Findings Impact on Resistance Reference
Escherichia coliDidecyldimethylammonium chloride (DDAC)Mutations in negative regulators (acrR, marR, soxR, crp), cell membrane synthesis and transporters (mipA, sbmA), and RNAP (rpoB, rpoC). Upregulation of efflux pump gene acrB.Increased resistance to multiple antibiotics. nih.gov
Staphylococcus epidermidisDidecyldimethylammonium chloride (DDAC)Upregulation of transporter and efflux pump genes, including a sugar-phosphate antiporter gene (uhpT).Adaptation and tolerance to DDAC. nih.gov
Listeria monocytogenesDidecyldimethylammonium chloride (DDAC)Mutations in the transcriptional regulator fepR.Reduced susceptibility to ciprofloxacin (cross-resistance). researchgate.net
Escherichia coliDidecyldimethylammonium chloride (DDAC)Step-wise exposure led to increased MICs for DDAC and several antibiotics.Acquired resistance to ampicillin, cefotaxime, ceftazidime, chloramphenicol, and ciprofloxacin. nih.gov
Staphylococcus aureusQuaternary Ammonium Compounds (QACs)Presence of qacA/B genes.High prevalence in QAC-tolerant isolates. agriculturejournals.cz

It is important to note that the development of resistance is not always a permanent change. In some cases, resistance that arises from the upregulation of gene expression can be reversible when the selective pressure from the QAC is removed. nih.gov However, mutations that become fixed in the bacterial genome can lead to stable and irreversible resistance. nih.gov The presence of mobile genetic elements carrying multiple resistance genes raises concerns about the potential for widespread dissemination of resistance among bacterial populations. nih.gov

Environmental Fate, Transport, and Transformation

Sorption and Mobility in Environmental Compartments

The strong positive charge of the didecyldimethylammonium cation governs its behavior in the environment, leading to significant adsorption to negatively charged surfaces.

Didecyldimethylammonium acetate (B1210297) exhibits a high affinity for particulate matter in the environment. As a cationic surfactant, the didecyldimethylammonium cation (DDAC) binds rapidly and strongly to suspended solids, sludge, and sediments. researchgate.netmst.dk This strong sorption is a primary mechanism for its removal from the water column. ecetoc.org In wastewater treatment facilities, a significant portion of the compound is removed from the liquid phase through adsorption onto sludge solids. ecetoc.org This process effectively transfers the compound from the aqueous phase to the solid phase, concentrating it in sediments and sludge.

Consistent with its strong adsorption to solids, didecyldimethylammonium acetate is considered to be immobile in soil. mst.dkturi.orgregulations.gov The strong binding to soil particles significantly restricts its movement through the soil profile. mst.dk Consequently, the potential for this compound to leach into groundwater is low. regulations.govpjoes.com Its mobility is not expected to lead to significant groundwater contamination, as it is more likely to be retained in the upper soil layers or be transported with eroded sediment in surface runoff. regulations.gov

The sorption of this compound to soils and sediments is quantified by sorption coefficients such as the Freundlich adsorption coefficient (Kads) and the organic carbon-normalized sorption coefficient (Koc). High Kads and Koc values are indicative of strong sorption and low mobility. regulations.gov For didecyldimethylammonium chloride (a closely related salt), Freundlich Kads values have been reported to range from 1,095 to 30,851 L/kg, with corresponding Koc values between 437,805 and 1,599,564 L/kgoc. regulations.gov

Research on similar cationic surfactants, such as other dialkyldimethylammonium compounds, shows that sorption isotherms can be nonlinear even at very low concentrations, suggesting that multiple types of sorption sites are involved. chemrxiv.orgacs.org Factors that can influence these sorption coefficients include the organic carbon content of the soil or sediment, the type and concentration of inorganic ions (salinity) in the surrounding water, and the specific characteristics of the sorbent material, such as the type of clay minerals present. chemrxiv.orgacs.org For instance, studies on analogous compounds have shown that sorption strength increases with the length of the alkyl chains. chemrxiv.org

Table 1: Sorption Coefficients for Didecyldimethylammonium Chloride (DDAC)

Parameter Value Range Indication
Freundlich Kads (L/kg) 1,095 - 30,851 Strong adsorption to soil/sediment
Koc (L/kgoc) 437,805 - 1,599,564 Immobile in soil

Data sourced from a registration review of DDAC, indicating its expected behavior in the environment. regulations.gov

Biodegradation and Biotransformation Pathways

While sorption is a major process, the ultimate environmental fate of this compound is determined by degradation processes, primarily driven by microbial activity.

The biodegradation of this compound is a complex process that is highly dependent on environmental conditions. In standard laboratory tests for ready biodegradability, it often shows poor results. ecetoc.orgturi.org However, under conditions more representative of the natural environment, significant degradation can occur. In the presence of microbial populations that have adapted to the compound, complete mineralization has been observed. ecetoc.org

In aquatic systems, studies have shown that primary biodegradation does occur. For instance, in river water systems, 70% primary biodegradation was observed over a period of 40 days. ecetoc.org The presence of sediment significantly enhances mineralization, with studies showing up to 65% conversion to CO2 when sediments are included. ecetoc.org In terrestrial environments, mineralization also proceeds, with studies indicating that 50-60% can be mineralized in soil over 120 to 430 days. ecetoc.org Despite this, some studies have noted that under certain aquatic metabolism conditions, the compound can be stable to microbial degradation, suggesting that sorption can sometimes be the dominant fate process. turi.orgturi.org

Table 2: Biodegradation of Didecyldimethylammonium Compounds in Environmental Systems

System Degradation Extent Time Frame
River Water 70% (Primary Biodegradation) 40 days
Water with Sediments up to 65% (Mineralization) Not specified
Soil 50-60% (Mineralization) 120-430 days

Data based on studies of dihydrogenated tallow (B1178427) dimethyl ammonium (B1175870) chloride (DHTDMAC), a compound structurally similar to this compound. ecetoc.org

The rate and extent of this compound biodegradation are strongly influenced by the composition and concentration of the microbial community. The presence of a pre-exposed or "adapted" microbial biomass is crucial for effective degradation. ecetoc.org Environments with a history of exposure to this or similar compounds are more likely to harbor microorganisms capable of utilizing it as a substrate.

Specific bacterial strains have been identified that exhibit high resistance to didecyldimethylammonium compounds and possess the ability to degrade them. For example, research on fecal sludge containing didecyldimethylammonium chloride (DDAC) led to the isolation of several biocide-resistant bacterial strains, including Alcaligenes faecalis. nih.gov Such strains have demonstrated minimum inhibitory concentrations (MICs) for biocides containing DDAC that are significantly higher than those for common collection microorganisms. nih.gov The presence and activity of such specialized bacteria in wastewater treatment plants, soils, and sediments are key determinants of the degradation rate of this compound in these environments. nih.gov

Identification and Fate of DDAC-Acetate Transformation Products

Studies on the degradation of didecyldimethylammonium chloride (DDAC), a closely related compound, indicate that significant transformation products are not typically observed in substantial amounts under various environmental conditions. regulations.gov In both aerobic and anaerobic aquatic metabolism studies, as well as aerobic soil metabolism studies, transformation products of DDAC were not found in significant quantities. regulations.gov This suggests that the degradation of the didecyldimethylammonium cation is a slow process.

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For DDAC-acetate, the primary abiotic degradation pathways considered are hydrolysis and photolysis.

Hydrolytic Stability under Varying pH Conditions

DDAC has demonstrated high stability against hydrolysis under a range of pH conditions. regulations.govgov.bc.ca In a 30-day study conducted in the dark at 25°C, ¹⁴C-labeled DDAC was found to be stable in aqueous solutions buffered at pH 5, 7, and 9. gov.bc.caepa.gov No significant degradation was observed, preventing an accurate determination of the hydrolytic half-life. gov.bc.ca Extrapolated half-lives from this study were estimated to be 368 days at pH 5, between 175 and 194 days at pH 7, and 506 days at pH 9, though these are based on very small amounts of degradation. regulations.govepa.gov Throughout the 30-day period, the parent DDAC compound comprised the vast majority of the recovered radioactivity, ranging from 89.9% to 97.9% across the different pH levels. regulations.gov

Table 1: Hydrolytic Stability of DDAC

pHTemperature (°C)Duration (days)DegradationEstimated Half-Life (days)
52530Minimal368 regulations.govepa.gov
72530Minimal175 - 194 regulations.govepa.gov
92530Minimal506 regulations.govepa.gov

This table is interactive. Users can sort and filter the data.

Photolytic Stability in Aqueous and Soil Environments

DDAC is also stable to photolysis, the breakdown of compounds by light. In a study where a pH 7 buffered aqueous solution of ¹⁴C-labeled DDAC was continuously illuminated with a xenon lamp simulating natural sunlight for 30 days at 25°C, no significant degradation occurred. gov.bc.caepa.gov However, in the presence of a photosensitizer (acetone), approximately 7% of the parent compound degraded. gov.bc.ca For this sensitized system, the photolytic half-life was calculated to be 227 days. gov.bc.capublications.gc.ca

In soil, DDAC is also considered photolytically stable, with a calculated half-life of 132 days. publications.gc.ca The lack of significant photodegradation in both aqueous and soil environments under normal conditions indicates that this is not a primary dissipation pathway for DDAC. regulations.gov

Volatility Characteristics and Atmospheric Transport Potential

DDAC is characterized as a nonvolatile salt. gov.bc.ca Its vapor pressure is extremely low, measured at <4.3X10⁻⁵ mm Hg at 25°C. turi.org This low volatility significantly limits its potential for atmospheric transport. acs.org Due to its tendency to bind to soil and sediment, it is not expected to be released into the atmosphere in significant amounts. mass.gov Therefore, long-range atmospheric transport of DDAC-acetate is considered negligible.

Environmental Persistence and Residence Times

Half-Life Estimation in Soil and Aquatic Ecosystems

DDAC exhibits significant persistence in both soil and aquatic environments. In aerobic soil metabolism studies, DDAC was found to be very stable, with a calculated half-life of 1,048 days (approximately 2.9 years). regulations.govgov.bc.caepa.gov After a one-year incubation period in the dark at 25°C, 72.9% of the initial DDAC remained as the parent compound. gov.bc.ca

In aquatic systems, the persistence is even greater. Under aerobic aquatic conditions, the half-life of DDAC in the water column has been calculated at 180 days, while in the entire system (water and sediment), it is estimated to be 8,366 days (approximately 22.9 years). regulations.gov Under anaerobic aquatic conditions, the half-life in the water is 261 days, and in the entire system, it is 6,217 days (approximately 17 years). regulations.govgov.bc.caepa.gov The longer half-lives in the complete systems reflect the strong binding of DDAC to sediment, where degradation is even slower. regulations.gov

Table 2: Estimated Half-Life of DDAC in Different Environmental Compartments

EnvironmentConditionHalf-Life (days)Approximate Half-Life (years)
SoilAerobic1,048 regulations.govgov.bc.caepa.gov2.9
Aquatic (Water)Aerobic180 regulations.govpublications.gc.ca0.5
Aquatic (Water & Sediment)Aerobic8,366 regulations.gov22.9
Aquatic (Water)Anaerobic261 regulations.govpublications.gc.ca0.7
Aquatic (Water & Sediment)Anaerobic6,217 regulations.govgov.bc.caepa.gov17.0

This table is interactive. Users can sort and filter the data.

Comparison of Laboratory-Derived and Field-Observed Persistence

Significant discrepancies often exist between the persistence of chemical compounds as determined in controlled laboratory settings and their actual persistence observed in the field. For didecyldimethylammonium cation, the active component of this compound, laboratory studies generally indicate a high potential for persistence, while real-world environmental conditions introduce complexities that can alter its fate.

Laboratory studies have demonstrated that the didecyldimethylammonium (DDAC) cation is resistant to several key degradation pathways. It is hydrolytically stable, particularly in a pH range of 5 to 9, and also stable to photolytic degradation in both water and soil. regulations.gov Early laboratory investigations into its biodegradability produced conflicting results; some suggested complete degradation within 48 hours in mixed bacterial soil and sewage cultures, while others found that degradation was highly dependent on concentration. gov.bc.ca For instance, one study noted high primary degradation at a 5 ppm concentration of DDAC, but poor ultimate degradation at a higher concentration of 15 ppm. gov.bc.ca

More recent and long-term laboratory metabolism studies have concluded that DDAC is largely stable against microbial degradation. regulations.govgov.bc.ca A one-year aerobic soil metabolism study found very little degradation, leading to a calculated half-life of 1,048 days (approximately 3 years). regulations.govgov.bc.caturi.org Similarly, aerobic and anaerobic aquatic metabolism studies showed stability, with calculated half-lives in the entire system reaching up to 22.9 years under aerobic conditions and over 17 years under anaerobic conditions. regulations.govgov.bc.ca

However, it is acknowledged that these laboratory-derived half-lives, often extrapolated from shorter-term studies, may not fully represent the compound's behavior in the natural environment. regulations.govgov.bc.ca The composition and adaptability of microbial populations in the field can be significantly different from those in lab cultures. gov.bc.ca While extensive, direct field dissipation studies are less common in the literature, the understanding is that in real-world aquatic systems, the primary mechanism for the removal of the DDAC cation from the water column is not degradation, but rapid binding to suspended solids, sediments, and sludge due to its strong positive charge. turi.orgresearchgate.netresearchgate.netmiljodirektoratet.no This sorption process significantly reduces its bioavailability and mobility, though it leads to accumulation in sediments. turi.orgnih.gov Therefore, while laboratory tests point to a very long chemical half-life, its practical persistence in a bioavailable form in the water column is much shorter.

Table 1: Comparison of Laboratory-Derived Half-Life Data for Didecyldimethylammonium Cation

Environment/Condition Half-Life Source(s)
Aerobic Soil Metabolism 1,048 days (calculated) regulations.govturi.org
Aerobic Aquatic Metabolism (entire system) 8,366 days (22.9 years, calculated) regulations.govgov.bc.ca
Anaerobic Aquatic Metabolism (entire system) 6,217 days (approx. 17 years, calculated) regulations.govgov.bc.ca
Hydrolysis (pH 7, TRIS buffer) 194 days (calculated) regulations.govregulations.gov
Hydrolysis (pH 9) 506 days (calculated) regulations.govregulations.gov

Anthropogenic Sources and Environmental Release Mechanisms

This compound is not a naturally occurring substance; therefore, its presence in the environment is exclusively due to human activities. gov.bc.ca As a versatile quaternary ammonium compound, it is used in a wide array of commercial, industrial, and consumer products, leading to several pathways for its release into the environment.

The primary uses of didecyldimethylammonium salts are as disinfectants, sanitizers, biocides, and fungicides. atamanchemicals.comherts.ac.ukwikipedia.org They are active ingredients in a vast number of products, including:

Industrial and Institutional Cleaners: Used for hard surface disinfection in hospitals, hotels, and industrial settings. atamanchemicals.comwikipedia.org

Wood Preservation: Applied to freshly sawn lumber as an antisapstain agent to prevent fungal growth. gov.bc.caresearchgate.net

Water Treatment: Utilized in commercial and industrial water systems, such as cooling towers and swimming pools, to control microbial and algal growth. regulations.govregulations.govorst.edu

Agricultural Applications: Used on ornamental plants and in agricultural premises. regulations.govregulations.gov

Consumer Products: Found in disinfectant wipes, sprays, and laundry sanitizers. wikipedia.orgorst.edu

These widespread applications result in several environmental release mechanisms:

Wastewater Effluent: The most significant release pathway is through the sewage system. turi.orgnih.gov When used in household, institutional, and industrial cleaning and disinfection, the compound is washed down the drain and enters wastewater treatment plants (WWTPs). nih.govturi.org While a significant portion of the compound is removed from the liquid stream by adsorbing to the activated sludge during treatment, it is not completely eliminated. turi.orgresearchgate.net Consequently, it is frequently detected in WWTP effluent, which is then discharged into surface waters. turi.orgturi.org

Sludge Application: The portion of the compound that adsorbs to biosolids and sludge during wastewater treatment can be introduced to terrestrial environments when this sludge is applied to agricultural land as fertilizer. turi.orgnih.gov

Leaching from Treated Materials: Leaching from treated wood is another direct release mechanism. gov.bc.ca Studies on lumber treated with DDAC have shown that the compound can leach out, particularly in the initial period after treatment, leading to contamination of stormwater runoff at sawmills and storage yards. gov.bc.ca

Direct Discharges: Permitted or unpermitted discharges from industrial facilities that manufacture or use the compound, such as in cooling tower blowdown, can lead to direct entry into aquatic ecosystems. gov.bc.caregulations.gov

Table 2: Major Anthropogenic Sources and Release Pathways

Source Category Specific Uses Primary Release Mechanism Environmental Compartment Source(s)
Industrial/Institutional Disinfectants, Biocides, Cooling Towers, Wood Treatment Discharge to WWTPs, Stormwater Runoff, Direct Discharge Aquatic, Terrestrial gov.bc.canih.govregulations.govturi.org
Residential/Commercial Cleaners, Sanitizers, Laundry Products, Pool Chemicals Discharge to WWTPs Aquatic turi.orgnih.govorst.edu
Agricultural Biocides for Ornamental Plants, Premise Disinfection Runoff, Discharge to WWTPs Terrestrial, Aquatic regulations.govregulations.gov

Ecotoxicological Impact on Non Target Organisms

Aquatic Ecotoxicity Assessments

Didecyldimethylammonium acetate (B1210297) exhibits varying levels of toxicity to aquatic organisms, with some species showing high sensitivity. gov.bc.caresearchgate.net

Toxicity to Algae and Aquatic Plants

DDAA is highly phytotoxic to certain algae and aquatic plants. gov.bc.ca Studies have shown that it can inhibit the growth of green algae, which are crucial primary producers in aquatic ecosystems. researchgate.net

Research on the green alga Raphidocelis subcapitata (also known as Pseudokirchneriella subcapitata) has demonstrated the inhibitory effects of DDAA. researchgate.netaau.dkaau.dk In one study, the EC50 (the concentration causing a 50% effect) for growth inhibition after 72 hours was found to be low, indicating high toxicity. researchgate.net Another study confirmed that DDAA inhibited the growth of S. capricornutum at very low exposure levels. researchgate.net The toxicity of DDAA to the microalga R. subcapitata was found to be significant, with low concentrations affecting the organism. researchgate.net

The aquatic plant duckweed (Lemna gibba) is also sensitive to DDAA. gov.bc.ca

Table 1: Toxicity of Didecyldimethylammonium Acetate to Algae

Test Organism Endpoint Concentration (mg/L) Reference
Raphidocelis subcapitata 72h EC50 (Growth Inhibition) >10 epa.gov

Impacts on Aquatic Invertebrates (e.g., Daphnia magna, mysid shrimp)

DDAA is highly toxic to aquatic invertebrates. herts.ac.uk The water flea, Daphnia magna, a standard organism for ecotoxicity testing, has been shown to be particularly sensitive. researchgate.netnih.gov

Acute toxicity tests with Daphnia magna have established low EC50 values. merckmillipore.com For instance, a 48-hour EC50 of 0.057 mg/L has been reported. merckmillipore.com Another study found that DDAA affected Daphnia magna at concentrations as low as 0.03 mg/L. researchgate.net Chronic toxicity studies have also been conducted, with one study determining a No-Observed-Effect Concentration (NOEC) after 21 days. turi.org The results indicated that long-term exposure to very low concentrations of DDAA can impact the survival and reproduction of Daphnia magna. turi.org

Mysid shrimp, another important component of aquatic ecosystems, are extremely sensitive to DDAA. gov.bc.ca This high toxicity is a significant concern for marine and estuarine environments where these organisms are prevalent. gov.bc.caregulations.gov

Table 2: Toxicity of this compound to Aquatic Invertebrates

Test Organism Endpoint Concentration (mg/L) Reference
Daphnia magna 48h EC50 0.057 merckmillipore.com
Daphnia magna 48h EC50 >10 epa.gov
Daphnia magna Effect Level 0.03 researchgate.net
Daphnia magna 21-day NOEC 0.0078 (mean measured) turi.org

Effects on Fish Species (e.g., salmonids, rainbow trout)

The toxicity of DDAA to fish species varies, with some studies indicating slight to very high toxicity depending on the formulation and the fish species. gov.bc.ca Salmonid species, including rainbow trout (Oncorhynchus mykiss), have been a focus of research. gov.bc.caresearchgate.net

Studies have reported that DDAA can affect rainbow trout at concentrations as low as 0.1 mg/L. researchgate.net In one study, the 96-hour median lethal concentration (LC50) for rainbow trout was evaluated, showing the concentration at which 50% of the test fish died within that timeframe. turi.org Another study on white sturgeon (Acipenser transmontanus) larvae and juveniles revealed age- and concentration-dependent responses to DDAA, with 3-day-old larvae being the most sensitive. nih.gov The 96-hour LC50 values for 3-day-old larvae were between 10.0 and 50.0 µg/L. nih.gov For other fish species like the bluegill sunfish (Lepomis macrochirus), a 96-hour LC50 of 270 µg/L has been reported. echemi.com

Table 3: Toxicity of this compound to Fish

Test Organism Age Endpoint Concentration (µg/L) Reference
Oncorhynchus mykiss (Rainbow Trout) - Effect Level 100 researchgate.net
Acipenser transmontanus (White Sturgeon) 3-day-old larvae 96h LC50 10.0 - 50.0 nih.gov
Acipenser transmontanus (White Sturgeon) 11-day-old larvae 96h LC50 58.5 nih.gov
Acipenser transmontanus (White Sturgeon) 42-day-old larvae 96h LC50 99.7 nih.gov
Acipenser transmontanus (White Sturgeon) 78-day-old juveniles 96h LC50 100 - 250 nih.gov

Bioaccumulation Potential in Aquatic Food Webs

Bioaccumulation is the process by which a substance builds up in an organism. Understanding the bioaccumulation potential of DDAA is crucial for assessing its long-term environmental risk.

Uptake and Depuration Kinetics in Aquatic Organisms

Studies on the uptake and depuration (the process of an organism eliminating a substance) of DDAA in aquatic organisms have provided insights into its bioaccumulation behavior. In a study with bluegill sunfish, DDAA was found to reach steady-state levels in the fish tissue rapidly. gov.bc.ca The depuration was also rapid, with a half-life of 7 to 14 days after the fish were returned to clean water. gov.bc.caregulations.gov This suggests that while DDAA is taken up by fish, it is also eliminated relatively quickly once the exposure source is removed. gov.bc.ca The uptake of DDAA in rainbow trout has also been studied, with analyses conducted on various tissues to understand its distribution within the fish. nih.gov

Bioconcentration Factors in Edible and Non-Edible Tissues

The bioconcentration factor (BCF) is a key metric for assessing bioaccumulation. It is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding water.

In a bioconcentration study with bluegill sunfish, the mean steady-state BCF for DDAA was 81 for the whole body. regulations.gov The BCF in edible tissue (muscle) was 38, while in non-edible tissues it was significantly higher at 140. regulations.gov This indicates that DDAA has a greater tendency to accumulate in non-edible parts of the fish, such as the skin and scales, compared to the muscle tissue that is typically consumed. regulations.govnih.gov Another study reported a BCF of 81 in bluegill sunfish for didecyl dimethyl ammonium (B1175870) chloride, suggesting a moderate potential for bioconcentration. echemi.com However, other estimations suggest a low likelihood of bioaccumulation in fish tissue. gov.bc.ca Predictive models have estimated BCF values ranging from 46 to 775, with one model estimating a BCF of 205.5 L/kg for the whole body. europa.eu These values are below the threshold of 2000, which is often used to classify a substance as bioaccumulative. europa.eu

Table 4: Bioconcentration Factors (BCF) for this compound in Bluegill Sunfish (Lepomis macrochirus)

Tissue BCF Reference
Edible 38x regulations.gov
Non-edible 140x regulations.gov

Terrestrial Ecotoxicity Studies

Limited direct research specifically investigating the terrestrial ecotoxicological effects of this compound on non-target organisms beyond phytotoxicity has been published. Much of the available data is derived from studies on the closely related compound, didecyldimethylammonium chloride (DDAC), which shares the same active cation and is often used as a representative for this class of quaternary ammonium compounds.

The environmental fate of DDAC suggests that its exposure to terrestrial organisms may be limited under certain use patterns. publications.gc.capublications.gc.ca For instance, when used as an antisapstain for wood, the treated material is not intended for direct contact with soil, minimizing potential exposure pathways. publications.gc.ca DDAC demonstrates a high capacity for adsorption to soil and is considered to be immobile, which reduces the likelihood of it moving through the soil profile and reaching groundwater. publications.gc.caccme.ca

Despite low exposure expectations in some scenarios, studies have been conducted to assess the toxicity of DDAC to key soil-dwelling organisms. Research involving the earthworm Eisenia fetida, a standard indicator species for soil health, has provided insights into the potential impact of DDAC on soil macroinvertebrates. One study that evaluated the acute toxicity of various veterinary drugs and a disinfectant found weak toxicity for didecyldimethylammonium chloride in terrestrial organisms. jst.go.jpresearchgate.net The tests were conducted following the Organisation for Economic Co-operation and Development (OECD) guidelines. jst.go.jpresearchgate.net

The following table summarizes the acute toxicity data for didecyldimethylammonium chloride on Eisenia fetida.

Table 1: Acute Toxicity of Didecyldimethylammonium Chloride to Eisenia fetida

Test Organism Endpoint Value Reference

Advanced Analytical Methodologies for Ddac Acetate

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone of modern analytical chemistry for separating, identifying, and quantifying chemical compounds. For DDAC-Acetate, several techniques are employed, each with specific advantages depending on the application, required sensitivity, and sample matrix.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific technique for the analysis of quaternary ammonium (B1175870) compounds (QACs), including DDAC. ekb.eg Its superior sensitivity and selectivity make it the method of choice for detecting trace levels of DDAC in complex biological and environmental samples. nih.govnih.gov

LC-MS/MS methods have been developed for the determination of DDAC in human serum and urine, food products, and water. nih.govnih.govaesan.gob.es The analysis typically involves reversed-phase chromatography using C8 or C18 columns. nih.gov Mobile phases are often composed of acetonitrile (B52724) or methanol (B129727) and aqueous solutions containing modifiers like ammonium formate (B1220265) or formic acid to ensure good peak shape and ionization efficiency. ekb.egnih.govresearchgate.net Detection is achieved using a mass spectrometer, often a triple quadrupole, which provides two levels of mass filtering (MS/MS), significantly enhancing specificity and reducing matrix interference. aesan.gob.es This allows for reliable quantification even at very low concentrations. google.com The high sensitivity of LC-MS/MS allows for detection limits in the low nanogram-per-milliliter (ng/mL) or microgram-per-liter (µg/L) range. nih.govnih.gov For instance, a validated method for determining DDAC and other QACs in human serum and urine reported method limits of detection (MLODs) ranging from 0.002 to 0.42 ng/mL. nih.gov

Table 1: Examples of LC-MS/MS Parameters for DDAC Analysis
MatrixLC ColumnMobile PhaseDetection Limit (LOD/LOQ)Reference
Human Serum & UrineReversed-phase (C8, C18)Ammonium formate/acetate (B1210297)MLOD: 0.002–0.42 ng/mL nih.gov
Fruits & VegetablesPhenomenex Synergi Hydro RPA: 5 mM ammonium formate in water B: 5 mM ammonium formate in methanolReporting Limit: 10 µg/kg cvuas.de
Agricultural ProductsAgilent Zorbax XDB C18A: 10 mM ammonium formate in methanol/water (1:9), pH 4 B: MethanolNot Specified ekb.eg
WaterLuna C1850 mM formic acid-ammonium formate buffer (pH 3.5)LOD: 0.1 µg/L nih.gov

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection can be applied to the analysis of QACs, though it presents challenges for compounds like DDAC. The didecyldimethylammonium cation lacks a significant UV-absorbing chromophore, making direct detection at standard wavelengths inefficient. chromforum.org

To overcome this limitation, several strategies have been developed. One approach is ion-pair chromatography, where a UV-absorbing ion-pairing agent is added to the mobile phase, allowing for indirect detection of the non-aromatic DDAC. oup.com Another technique involves indirect photometric detection, where a UV-absorbing compound is included in the mobile phase, and the displacement of this compound by the analyte ions results in a decrease in absorbance (an inverted peak). oup.com For mixtures containing both aromatic and non-aromatic QACs, a UV detector can be used in series with a refractive index (RI) detector. The UV detector selectively identifies the aromatic compounds, while the RI detector responds to all components, including aliphatic ones like DDAC. oup.com While HPLC-UV methods exist, they are generally less sensitive and specific compared to LC-MS/MS for the analysis of DDAC.

Ion Chromatography (IC) is a subset of HPLC that is well-suited for the determination of ionic species in environmental matrices. unil.chshimadzu.com It is recognized for its high sensitivity and specificity for analyzing ions. nih.govresearchgate.net IC has been specifically applied to the analysis of DDAC in indoor air, addressing concerns about occupational exposure in environments where disinfectants are heavily used, such as hospitals. nih.gov

In a study monitoring DDAC in a hospital atmosphere, air was sampled by drawing it through tubes containing an adsorbent resin. nih.govresearchgate.net The trapped DDAC was then desorbed and analyzed by IC. This method demonstrated a limit of detection (LOD) for DDAC of 0.56 µg/mL in the desorbed solution, which corresponded to an atmospheric detection limit of 28 µg/m³ for a 100-liter air sample. nih.govresearchgate.net While the study found that DDAC levels were below the detection limit under normal use conditions, it confirmed that IC is a viable and sensitive technique for monitoring this compound in air when aerosolization is a possibility. nih.govresearchgate.net

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, as it serves to isolate the analyte of interest from interfering matrix components. The choice of extraction protocol depends heavily on the physical and chemical properties of the sample matrix.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method, originally developed for pesticide residue analysis in fruits and vegetables, has been successfully adapted for the extraction of DDAC from various food matrices. cvuas.dequechers.eu The typical QuEChERS procedure involves an initial extraction of a homogenized sample with acetonitrile. cvuas.de This is followed by a partitioning step induced by the addition of a salt mixture, commonly containing magnesium sulfate, sodium chloride, and citrate (B86180) salts. cvuas.deaensiweb.com This separates the acetonitrile layer, containing the extracted DDAC, from the aqueous and solid components of the sample. For many applications, the resulting acetonitrile extract can be directly injected into the LC-MS/MS system without further cleanup. cvuas.de The method has been validated for matrices with high water content (cucumber), high sugar (raisin), high acidity (lemon), and for dry samples (wheat). cvuas.de

Table 2: QuEChERS Extraction Parameters for DDAC in Food Matrices
ParameterProcedure DetailsReference
Sample Mass10 g (5 g for dry matrices) cvuas.de
Extraction Solvent10 mL acetonitrile cvuas.de
Partitioning Salts4 g MgSO₄, 1 g NaCl, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate, 1 g trisodium (B8492382) citrate dihydrate cvuas.de
Cleanup StepGenerally not required; direct injection of supernatant cvuas.de

Solid-Phase Extraction (SPE) : SPE is a widely used technique for sample cleanup and concentration. For the analysis of DDAC in complex biological fluids like human serum and urine, SPE with weak cation-exchange cartridges has been effectively used. nih.gov This approach leverages the positive charge of the quaternary ammonium cation. The sample is loaded onto the SPE cartridge, where DDAC is retained by the sorbent. Interfering substances are then washed away with appropriate solvents. Finally, the purified DDAC is eluted from the cartridge with a different solvent before being analyzed by LC-MS/MS. nih.gov This cleanup step is crucial for minimizing matrix effects and achieving low detection limits in biological samples. nih.gov

Monitoring airborne DDAC, which may exist as an aerosol, requires specialized sampling techniques to capture the compound from the air. nih.gov Adsorption-based methods are commonly used, where air is actively pumped through a sampling device containing a solid sorbent material that traps the analyte. inflibnet.ac.in

One validated method for sampling DDAC aerosols in indoor hospital air involves the use of SKC tubes packed with XAD-2 resin. nih.govresearchgate.net Air is drawn through the tube at a constant flow rate, and the DDAC particles are adsorbed onto the resin. nih.govresearchgate.net Another approach for sampling various QACs, including a didecyldimethylammonium salt, from both air and surfaces recommends the use of polytetrafluoroethylene (PTFE) filters for air sampling over periods ranging from 15 minutes to 24 hours. nih.govresearchgate.netcdc.gov After sampling, the analyte is desorbed from the sorbent, typically using a solvent like acetonitrile, and the resulting solution is analyzed via chromatography. nih.govresearchgate.net

Table 3: Adsorption-Based Sampling Parameters for Atmospheric DDAC
ParameterMethod 1Method 2Reference
ApplicationIndoor Air (Hospital)Air and Surfaces nih.govresearchgate.netresearchgate.net
Adsorbent MaterialXAD-2 resinPolytetrafluoroethylene (PTFE) filters nih.govresearchgate.netresearchgate.net
Sampling Flow Rate1.0 L/minNot specified nih.govresearchgate.net
Desorption SolventAcetonitrile60:40 acetonitrile:0.1% formic acid researchgate.netresearchgate.net
Analytical TechniqueIon Chromatography (IC)LC-MS/MS nih.govresearchgate.netresearchgate.net

Method Validation and Performance Parameters

The validation of analytical methods is crucial to ensure that the data generated are reliable, reproducible, and fit for the intended purpose. For Didecyldimethylammonium acetate (DDAC-Acetate), as with other quaternary ammonium compounds (QACs), method validation involves a rigorous assessment of several key performance parameters. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a commonly employed technique due to its high sensitivity and selectivity. google.comeurl-pesticides.eu

Specificity, Selectivity, and Linearity Assessment

Specificity and Selectivity

Specificity refers to the ability of a method to produce a signal only for the analyte of interest, while selectivity is the ability to differentiate the analyte from other components in the sample matrix, such as impurities, degradation products, or endogenous substances. elementlabsolutions.comiupac.orgresearchgate.net In the analysis of DDAC-Acetate, achieving high selectivity is paramount, especially in complex matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is inherently selective. By using modes like Multiple Reaction Monitoring (MRM) or Single Ion Monitoring (SIM), specific precursor-to-product ion transitions for the didecyldimethylammonium cation (m/z 326) can be monitored. google.com This technique ensures that the signal is unequivocally from the target analyte, effectively discriminating it from other structurally similar compounds that might be present, for instance, in wood preservatives or disinfectant formulations. google.com Chromatographic separation, typically using reversed-phase columns (e.g., C8 or C18), further enhances selectivity by separating DDAC from matrix components before detection. nih.gov

Linearity

Linearity demonstrates the proportionality of the analytical signal to the concentration of the analyte over a specified range. pfigueiredo.org For the quantification of DDAC, analytical methods have demonstrated excellent linearity across various concentration ranges and matrices. A study developing an LC-MS/MS method for QACs in agricultural products reported a linear range from the limit of quantification (0.01 mg/kg) up to 0.1 mg/kg, with a correlation coefficient (r) of 0.9997 for DDAC. ekb.eg Another validation study set the acceptance criterion for the coefficient of determination (R²) of the calibration curve at ≥ 0.990. aesan.gob.es

Table 1: Linearity Data for DDAC Analysis using LC-MS/MS
Concentration RangeCorrelation Coefficient (r or R²)MatrixReference
0.001 - 0.1 µg/mLr = 0.9997Green Beans, Orange, Olive ekb.eg
5 - 100 µg/mLNot Specified, but linearWood Preservative Solution google.com
-R² ≥ 0.990 (Acceptance Criterion)Animal and Plant Samples aesan.gob.es

Determination of Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net These parameters are critical for trace-level analysis in environmental and biological monitoring.

Various studies have established low detection and quantification limits for DDAC in diverse matrices, highlighting the sensitivity of modern analytical techniques. For instance, an LC-MS/MS method for QACs in human serum and urine reported a method limit of detection (MLOD) range of 0.002–0.42 ng/mL and a method limit of quantification (MLOQ) range of 0.006–1.40 ng/mL for various DDACs. nih.gov In agricultural products, LODs for DDAC were found to be 0.003 mg/kg in green beans and 0.002 mg/kg in olives. ekb.eg For atmospheric analysis using Ion Chromatography (IC), an LOD of 0.56 µg/mL was reported, corresponding to an atmospheric concentration of 28 µg/m³. nih.gov

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for DDAC
ParameterValueMatrixAnalytical TechniqueReference
LOD0.003 mg/kgGreen BeansLC-MS/MS ekb.eg
LOD0.002 mg/kgOliveLC-MS/MS ekb.eg
LOQ0.01 mg/kgAgricultural ProductsLC-MS/MS ekb.eg
MLOD0.002–0.42 ng/mLHuman Serum & UrineLC-MS/MS nih.gov
MLOQ0.006–1.40 ng/mLHuman Serum & UrineLC-MS/MS nih.gov
LOD0.56 µg/mLAir (desorption solution)Ion Chromatography (IC) nih.gov
LOD≤0.001 µgWater/SedimentHPLC with Radiometric Detection epa.gov

Evaluation of Accuracy, Precision, and Robustness

Accuracy and Precision

Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies. elementlabsolutions.compharmavalidation.in Precision measures the degree of agreement among a series of measurements from the same sample, evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day). elementlabsolutions.compharmavalidation.in

Validation studies for DDAC analysis consistently demonstrate high accuracy and precision. A method for QACs in agricultural products showed average recoveries ranging from 78% to 117%. ekb.eg In biological matrices like serum and urine, recoveries for DDACs were reported between 61% and 129%. nih.gov For precision, the same study found intra-day and inter-day variations (expressed as relative standard deviation, RSD) to be between 0.22–17.4% and 0.35–17.3%, respectively, which are within acceptable limits for bioanalytical methods. nih.gov

Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use. elementlabsolutions.com This can involve varying factors like the pH of the mobile phase, column temperature, or mobile phase composition. nih.gov While specific robustness data for DDAC-Acetate methods are not extensively detailed in all publications, the successful application of these methods across different laboratories and matrices implies a high degree of reliability. nih.govekb.egaesan.gob.es

Considerations for Matrix Effects and Analyte Stability

Matrix Effects

The matrix effect is a significant challenge in LC-MS analysis, referring to the alteration (suppression or enhancement) of analyte ionization due to co-eluting components from the sample matrix. bataviabiosciences.comnih.govresearchgate.net This can compromise the accuracy and sensitivity of the method. researchgate.net

For DDAC analysis, matrix effects have been observed in various sample types. In a study on human serum and urine, matrix effects for different DDACs ranged from -27% (suppression) to +15.4% (enhancement). nih.gov Strategies to mitigate these effects are essential and include:

Effective Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction or Solid-Phase Extraction (SPE) are used to remove interfering components. nih.govaesan.gob.es

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample can compensate for consistent matrix effects. cdc.gov

Use of Internal Standards (ISTDs): Co-eluting, stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard for correcting both extraction losses and matrix-induced ionization variability. cdc.gov

Analyte Stability

Ensuring the stability of DDAC-Acetate in samples and standard solutions throughout the analytical process is crucial for accurate quantification. Stability studies should evaluate the analyte's integrity under different storage conditions (e.g., room temperature, refrigerated, frozen) and through sample processing steps like freeze-thaw cycles. researchgate.net For related QACs, stock solutions in methanol stored at -20°C have been found to be stable for up to one year, with intermediate solutions in acetonitrile stable for at least six months at 4°C. ekb.eg

Application of Analytical Methods in Various Research Matrices

The validated analytical methodologies for DDAC have been successfully applied to a wide array of matrices, demonstrating their versatility and importance in different fields of research and regulation.

Food and Agriculture: Methods have been developed to quantify DDAC residues in diverse agricultural products, including fruits, vegetables, and olives. eurl-pesticides.euekb.eg This is crucial for monitoring compliance with maximum residue limits (MRLs) and ensuring food safety. eurl-pesticides.eu

Environmental Monitoring: Analytical techniques are employed to measure DDAC concentrations in environmental compartments such as water-sediment systems and indoor dust to assess its environmental fate and potential for exposure. epa.govcdc.govepa.gov The analysis of DDAC in indoor air has also been explored to evaluate exposure in occupational settings like hospitals. nih.gov

Biomonitoring: Highly sensitive LC-MS/MS methods have been applied to quantify DDAC and its metabolites in human biological samples, such as serum and urine. nih.gov These applications are vital for assessing human exposure levels resulting from the widespread use of QACs in disinfectants and consumer products. nih.gov

Industrial Quality Control: In industrial applications, such as the production of wood preservatives, analytical methods are used to determine the purity and concentration of DDAC in treatment solutions and treated wood, ensuring product quality and efficacy. google.com

The breadth of these applications underscores the robustness and adaptability of the analytical methods developed for Didecyldimethylammonium compounds.

Material Science and Advanced Applications

DDAC-Acetate as a Permeation Enhancer in Material Treatment

The efficacy of many material treatments hinges on the ability of active agents to penetrate the material's structure. DDAC-acetate can act as a permeation enhancer, facilitating the transport of other substances into porous materials. This is particularly relevant for the treatment of wood and other cellulosic materials.

Enhancement of Impregnation and Penetration in Porous Materials (e.g., Wood)

The impregnation of wood with preservatives and other functional chemicals is a critical process for enhancing its durability and performance. ncsu.edu The principle of wood impregnation involves introducing a substance that diffuses into the cell walls, often followed by a process to lock it in place. ncsu.edu DDAC-acetate has been shown to improve the penetration of other chemicals, such as borates, into wood. researchgate.net This enhancement is attributed to its surfactant properties, which can reduce the surface tension of the treating solution and facilitate its movement through the wood's capillary network. researchgate.net

Research has demonstrated that even low concentrations of didecyldimethylammonium chloride (DDAC), a closely related compound, can significantly improve the penetration of preservatives into wood, particularly during storage after the initial treatment. researchgate.net This suggests that DDAC-acetate can play a crucial role in optimizing wood treatment processes, leading to more effective and uniform distribution of protective agents throughout the wood structure. The process of wood impregnation can be categorized into diffusion, capillary action, and pressure treatments, all of which can potentially be enhanced by the inclusion of permeation enhancers like DDAC-acetate. ncsu.edu

Influence on Wettability and Surface Properties

The ability of a liquid to wet a material's surface is a critical factor in many industrial processes, including coating, adhesion, and cleaning. DDAC-acetate, as a cationic surfactant, can significantly influence the wettability and surface properties of various materials. mdpi.com Its amphiphilic nature, with both hydrophilic and hydrophobic moieties, allows it to adsorb at interfaces and alter surface energy. nih.gov

Studies on similar quaternary ammonium (B1175870) compounds have shown that they can lower the contact angle of water on surfaces, indicating improved wettability. researchgate.netresearchgate.net The effectiveness of this is dependent on the concentration of the surfactant and the nature of the surface. For instance, the treatment of wood with plasma has been shown to increase surface free energy and lower the contact angle of waterborne coatings, indicating enhanced wettability. researchgate.net The presence of DDAC-acetate in a treatment solution can lead to a more uniform spreading of the liquid and better contact with the material's surface, which is crucial for achieving effective impregnation and coating.

Integration into Antimicrobial Coatings and Surfaces

The development of antimicrobial coatings is a rapidly growing field, driven by the need to control microbial contamination on various surfaces. acs.org DDAC-acetate is a promising candidate for incorporation into such coatings due to its broad-spectrum antimicrobial activity. rsc.org

Design Principles for QAC-Based Antibacterial Coatings

The design of effective antibacterial coatings based on quaternary ammonium compounds (QACs) like DDAC-acetate involves several key principles. mdpi.comnih.gov The primary mechanism of action is the disruption of the bacterial cell membrane. researchgate.netmdpi.com This is initiated by an electrostatic attraction between the positively charged QAC and the negatively charged bacterial cell surface. mdpi.comresearchgate.net

Several factors influence the antimicrobial efficacy of QACs, including the length of the alkyl chains. mdpi.com The design of the coating can be categorized into four main types: bacteria-repelling, contact-killing, releasing, and responsive coatings. mdpi.com For contact-killing coatings, the QAC is typically immobilized on the surface, killing microorganisms upon direct contact. mdpi.com In release-based systems, the antimicrobial agent is gradually released from the coating over time. google.com The choice of design depends on the specific application and desired longevity of the antimicrobial effect.

Controlled Release Mechanisms in Smart Coatings

"Smart" or responsive coatings can release their active agents in response to specific environmental triggers, such as changes in pH, temperature, or the presence of pathogens. researchgate.netgoogle.com This allows for a more targeted and efficient use of the antimicrobial agent. taylorfrancis.com DDAC-acetate can be incorporated into such systems to provide on-demand antimicrobial activity.

Various strategies can be employed to achieve controlled release. One approach is to encapsulate the QAC within a matrix that degrades or changes its permeability in response to a stimulus. taylorfrancis.com For example, a coating could be designed to release DDAC-acetate when the local pH drops, a condition often associated with bacterial growth. taylorfrancis.com Another strategy involves the use of self-emulsifying drug delivery systems (SEDDS), where the hydrophobic drug forms a complex with a polymer, leading to sustained release. acs.org The development of smart coatings with controlled release mechanisms is a key area of research for creating more effective and long-lasting antimicrobial surfaces. mdpi.comresearchgate.net

Considerations for Biocompatibility and Sustainability in Coating Development

While the antimicrobial efficacy of DDAC-acetate is well-established, its integration into coatings requires careful consideration of biocompatibility and sustainability. mdpi.comnih.gov The potential for the coating to leach harmful substances into the environment is a significant concern. mdpi.com Therefore, developing biodegradable and non-toxic QAC coatings is crucial for creating safer and more environmentally friendly applications. mdpi.comresearchgate.net

Role as a Cationic Surfactant in Industrial Processes

Didecyldimethylammonium acetate (B1210297) belongs to the class of quaternary ammonium compounds (QACs), which are notable for their function as cationic surfactants. industrialchemicals.gov.au The structure of the didecyldimethylammonium cation, featuring two long alkyl (decyl) chains and a positively charged nitrogen center, imparts surface-active properties that are leveraged across a multitude of industrial applications. justdial.com As a cationic surfactant, it effectively reduces the surface tension at interfaces, such as between liquid and air or liquid and a solid surface. nih.gov This capability allows it to function as an emulsifier, wetting agent, and conditioning agent in various industrial processes. justdial.comastm.org

The primary industrial utility of didecyldimethylammonium salts stems from their ability to adsorb onto negatively charged surfaces, a common characteristic of many materials like textiles, minerals, and biological matter. astm.org This electrostatic interaction is fundamental to its application as a fiber softener, antistatic agent, and corrosion inhibitor. astm.orgechemi.com In the textile industry, for instance, these cationic surfactants impart a smooth feel to fabrics. astm.org

Research has also explored the application of didecyldimethylammonium salts in specialized industrial sectors. In wood preservation, didecyldimethylammonium acetate has demonstrated stability in neutral and alkaline solutions. researchgate.net Studies on the closely related didecyldimethylammonium chloride (DDAC) have shown it can enhance the penetration of other chemical agents, like borate (B1201080) preservatives, into wood during pressure treatment and subsequent storage. researchgate.net This suggests a role in improving the efficacy of treatment processes for materials with porous structures.

The performance of cationic surfactants is often evaluated by their physicochemical properties, such as the critical micelle concentration (CMC) and the surface tension at that concentration. The CMC is the concentration at which surfactant molecules begin to aggregate into micelles, a key indicator of surfactant efficiency. Lower CMC values typically signify a more effective surfactant.

Detailed studies on mixed surfactant systems containing didecyldimethylammonium chloride (DDAC) provide insight into its interfacial behavior, which is expected to be similar for the acetate salt due to the identical cation.

Research Findings on Didecyldimethylammonium Chloride (DDAC) Surfactant Systems

Surfactant SystemMass Fraction of DDACCritical Micelle Concentration (CMC)Surface Tension at CMC (γCMC)Noteworthy Properties
DDAC (pure)100%180 mg/L~26.0 mN/mEffective biocide. researchgate.net
DDAC / Alkyl Polyglycoside (APG)40%Significantly lower than pure surfactants~26.0 mN/mExhibits synergistic effects in reducing surface tension. researchgate.net
DDAC / Alkyl Polyglycoside (APG)80%Not specifiedNot specifiedBetter wetting and emulsifying properties. researchgate.net

This data is for Didecyldimethylammonium chloride (DDAC) and is presented to illustrate the surfactant properties of the didecyldimethylammonium cation.

These findings demonstrate that didecyldimethylammonium salts are highly effective at reducing surface tension. researchgate.net The synergistic effects observed when mixed with other types of surfactants, such as nonionic alkyl polyglycosides, allow for the formulation of multi-functional products for industrial washing and cleaning, combining properties like enhanced wetting and emulsification. researchgate.netresearchgate.net This versatility makes this compound a valuable component in advanced industrial formulations.

{"header_text":"Future Research and Unaddressed Challenges in the Application of this compound","sections":[{"heading":"9. Future Research Directions and Unaddressed Challenges","content":"Despite its widespread use, there remain significant gaps in our understanding of the long-term environmental and biological impacts of this compound (DDAC-acetate). Future research must focus on addressing these challenges to ensure its continued safe and effective application.

gov.bc.caregulations.govgov.bc.caacs.orgmdpi.commdpi.comacs.orggov.bc.caresearchgate.netmdpi.commdpi.commdpi.commdpi.commdpi.comturi.orgturi.orgresearchgate.netturi.orgturi.orgtandfonline.comtandfonline.comnih.govresearchgate.netnih.govnih.govregulations.govregulations.govregulations.govregulations.govregulations.govregulations.govregulations.govregulations.govregulations.govregulations.govregulations.govregulations.govtandfonline.comtandfonline.comtandfonline.comtandfonline.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Future Research Directions and Unaddressed Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional synthesis of quaternary ammonium (B1175870) compounds (QACs) often involves multi-step processes that can be resource-intensive. A significant area of future research lies in the development of novel, more sustainable synthetic pathways for Didecyldimethylammonium acetate (B1210297) (DDAC-Acetate). The goal is to create methods that are more cost-effective, generate less waste, and utilize renewable resources.

One promising approach is the simplification of the manufacturing process through one-pot reactions. Research has demonstrated the feasibility of synthesizing quaternary ammonium halides from an amide and an alkyl halide in a single step, which can improve yields and reduce production costs. rsc.orgpsu.edu This method also offers the advantage of producing the desired quaternary ammonium compound with high specificity, avoiding the formation of less-substituted amine side-products that can complicate purification. psu.edu

Another key direction is the use of bio-based starting materials. For instance, researchers are exploring the synthesis of QACs, such as amidequats and esterquats, using natural resources like caprylic acid. nih.gov This "green chemistry" approach not only relies on renewable feedstocks but also can yield compounds with favorable biodegradability. researchgate.net

Furthermore, direct synthesis through anion exchange presents a streamlined route to DDAC-Acetate. A documented method involves reacting Didecyldimethylammonium chloride (DDAC-Chloride) with potassium acetate in an ethanol (B145695) solvent. google.com This process facilitates a direct exchange of the chloride anion for an acetate anion, offering an efficient pathway to the target compound. google.com Such structural modifications, replacing traditional halide anions with organic ones, can alter the compound's physical properties and potential applications. psu.edu

These innovative synthetic strategies represent a move towards more environmentally benign and economically viable production of DDAC-Acetate, aligning with the broader goals of sustainable chemistry.

Exploration of DDAC-Acetate in Emerging Technologies and Applications

The unique properties of DDAC-Acetate make it a candidate for integration into various emerging technologies, which are defined as innovations with the potential to create new opportunities and transform industries. iupac.orgtechnology-observatory.ch Research is focused on harnessing its antimicrobial capabilities in more complex and effective systems and developing highly sensitive methods for its environmental monitoring.

A significant challenge in antimicrobial applications is the development of microbial resistance and the need for broad-spectrum activity. Dual-function or synergistic systems, where DDAC-Acetate is combined with other active agents, offer a promising solution. These systems aim to enhance efficacy, broaden the range of targeted microbes, and potentially reduce the concentrations of active ingredients required.

One notable example is the development of a universal disinfectant combining DDAC with N,N-bis(3-aminopropyl)dodecylamine (APDA) and γ-cyclodextrin. nih.gov This formulation has demonstrated synergistic effects, proving effective against not only bacteria and enveloped viruses but also notoriously resilient non-enveloped viruses. nih.gov The proposed mechanism suggests that each component acts on different targets, with APDA weakening the viral capsid, DDAC participating in its dissociation, and γ-cyclodextrin preventing protein re-aggregation. nih.gov

Another researched combination involves DDAC salts and salicylic (B10762653) acid. In one study, a didecyldimethylammonium salt was found to be responsible for activity against Gram-positive bacteria, while salicylic acid acted against Gram-negative bacteria. acs.org This pairing creates a broader spectrum of activity. Furthermore, DDAC compounds are known to enhance the skin permeability of agents like salicylic acid, which could be exploited in topical formulations. acs.org The investigation into such multi-component systems is a key area for future research, potentially leading to more robust and versatile antimicrobial products.

As the use of QACs continues, the need for sensitive and accurate detection methods to monitor their presence in the environment and in various products becomes more critical. Detecting DDAC at trace levels is challenging, in part because it lacks a strong chromophore, making standard ultraviolet detection difficult. mdpi.com Consequently, research has focused on more advanced analytical techniques, particularly those coupling chromatography with mass spectrometry.

High-performance liquid chromatography (HPLC) combined with various detectors has been a foundational technique. Early methods utilized conductivity detectors for quantifying QACs in water samples. acs.org However, to achieve the ultra-trace detection limits required for comprehensive environmental and biological monitoring, more sophisticated methods have been developed.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior method due to its high sensitivity and selectivity. nih.gov This technique has been successfully used to detect DDAC in a variety of complex matrices, including:

Water : Achieving limits of quantification (LoQs) below 14 ng/L for some QACs. alsenvironmental.co.uk

Milk and Foodstuffs : Detecting DDAC with limits of detection (LODs) as low as 0.1 µg/L. researchgate.net

Human Fluids : Quantifying QACs and their metabolites in serum and urine at sub-ng/mL levels. nih.gov

Other advanced methods include combining solid-phase extraction (SPE) with surface-assisted laser desorption/ionization (SALDI) mass spectrometry, which can reach detection limits in the parts-per-trillion (ppt) range for certain QACs in aqueous solutions. nih.gov Ion chromatography (IC) has also been employed for analyzing aerosolized DDAC in air samples. researchgate.net The following table summarizes various analytical techniques and their reported performance for detecting DDAC and related compounds.

Analytical TechniqueMatrixReported Limit of Detection (LOD) / Quantification (LOQ)Reference
HPLC with Conductivity DetectionRiver WaterSubmicrogram quantities acs.org
HPLC-Tandem Mass Spectrometry (MS/MS)Treated and Raw Water&lt;14 ng/L (LOQ) alsenvironmental.co.uk
Solid-Phase Extraction (SPE) - SALDI-MSAqueous SolutionLow-ppb range nih.gov
Ion Chromatography (IC)Air (desorption solution)0.56 µg/mL (LOD) researchgate.net
HILIC-MS/MSPowdered Infant Milk&lt;1.0 µg/kg (LOD) researchgate.net
Non-Aqueous Capillary Electrophoresis (NACE-IUD)Disinfectant Products0.5 mg/L (LOD) mdpi.com
LC-MS/MSHuman Serum & Urine0.002–0.42 ng/mL (LOD) nih.gov

Future research will likely focus on further refining these methods to improve speed, reduce costs, and develop portable on-site detection systems for real-time monitoring.

Conclusion and Broader Implications for Ddac Acetate Research

Synthesis of Key Findings in DDAC-Acetate Research

Research specifically focused on didecyldimethylammonium acetate (B1210297) is limited, with much of the available data being extrapolated from studies on its more common counterparts, didecyldimethylammonium chloride (DDAC) and bromide (DDAB). The primary mode of action for DDAC compounds involves the disruption of microbial cell membranes. The positively charged nitrogen atom in the DDAC cation is drawn to the negatively charged components of the cell membrane, leading to a breakdown of the membrane's integrity and subsequent leakage of cellular contents.

The antimicrobial efficacy of DDAC salts is well-documented against a broad spectrum of bacteria, fungi, and viruses. Studies on DDAC chloride have shown that its effectiveness is influenced by the alkyl chain length, with the C10 chains of didecyldimethylammonium providing strong biocidal activity. It is presumed that DDAC-acetate exhibits a similar antimicrobial profile, although specific comparative studies are scarce. The acetate anion, being the conjugate base of a weak acid, may influence the compound's properties, such as its solubility and potential for buffering effects in solution, which could subtly alter its biological interactions compared to salts with halide anions.

Table 1: General Properties of Didecyldimethylammonium Cation

PropertyDescription
Chemical Family Quaternary Ammonium (B1175870) Compound (QAC)
Cationic Structure Didecyldimethylammonium
Key Feature Two C10 alkyl chains
Primary Mechanism Disruption of microbial cell membranes
Antimicrobial Spectrum Broad (Bacteria, Fungi, Viruses)

Remaining Scientific Questions and Opportunities for Innovation

The limited body of research specifically on didecyldimethylammonium acetate presents several unanswered questions and opens avenues for future investigation. A primary area for exploration is the direct, optimized synthesis of high-purity DDAC-acetate and a thorough characterization of its physicochemical properties in comparison to other DDAC salts.

Opportunities for innovation lie in exploring novel applications for DDAC-acetate. For instance, its potential use in biodegradable or environmentally benign disinfectant formulations could be investigated, given that acetate is readily metabolized by many organisms. Furthermore, the unique properties conferred by the acetate ion might make it a suitable candidate for specialized applications in areas such as agricultural formulations, wood preservation, or as a component in functional materials where the properties of the anion are as important as the cationic surfactant.

Another significant knowledge gap is the environmental fate and toxicological profile of DDAC-acetate. While data exists for DDAC chloride, the influence of the acetate anion on its persistence, degradation pathways, and potential for bioaccumulation requires specific investigation.

Table 2: Key Research Gaps for DDAC-Acetate

Research AreaSpecific Questions
Synthesis & Characterization What is the most efficient synthesis route? What are its unique physicochemical properties?
Antimicrobial Activity How does its efficacy compare to other DDAC salts against various microbes?
Novel Applications Can it be used in biodegradable disinfectants or other specialized formulations?
Environmental Profile What is its environmental fate, persistence, and toxicology?

Contribution of DDAC-Acetate Research to Fundamental Chemical and Biological Sciences

While research on DDAC-acetate is still in its nascent stages, its study contributes to a broader understanding of structure-activity relationships in quaternary ammonium compounds. By investigating how changing the anion from a halide to a carboxylate affects the compound's properties and biological activity, researchers can gain deeper insights into the fundamental mechanisms of antimicrobial action.

The study of DDAC-acetate can also advance our knowledge of ion-pairing effects in solution and at interfaces. The nature of the counter-ion can influence the aggregation behavior of surfactants, their adsorption onto surfaces, and their interaction with biological membranes. A detailed examination of DDAC-acetate would provide valuable data for theoretical models of surfactant behavior.

In the biological sciences, research into DDAC-acetate can contribute to the development of strategies to combat antimicrobial resistance. By understanding the precise mechanisms by which it disrupts microbial membranes, it may be possible to design novel QACs that are less susceptible to existing resistance mechanisms. Furthermore, elucidating the specific cellular responses to DDAC-acetate could reveal new targets for antimicrobial intervention.

Q & A

Q. What experimental methodologies are recommended for synthesizing didecyldimethylammonium acetate with high purity?

A common approach involves ion exchange reactions using didecyldimethylammonium chloride and sodium acetate. For example, stoichiometric mixtures of the chloride precursor and an acetate salt can be dissolved in water, stirred at room temperature, and purified via ethyl acetate extraction and vacuum drying. This method achieves yields >95% and ensures solubility in polar solvents like DMSO .

Q. How can researchers quantify this compound residues in complex matrices (e.g., environmental or biological samples)?

Advanced multi-methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) coupled with LC-MS/MS are widely used. Eurofins laboratories have successfully integrated these techniques to analyze quaternary ammonium compounds (QACs), ensuring sensitivity and specificity even in low-concentration samples .

Q. What in vivo models are suitable for preliminary toxicity screening of this compound?

Rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice) are standard for assessing pulmonary and systemic toxicity. Protocols typically involve inhalation or oral exposure over 13 weeks, with endpoints including histopathology, inflammatory cytokine levels (e.g., IL-6, TGF-β), and oxidative stress markers (e.g., glutathione depletion) .

Q. How should researchers design experiments to evaluate antimicrobial efficacy against biofilm-forming bacteria?

Use standardized biofilm assays (e.g., crystal violet staining or confocal microscopy) with pathogens like Staphylococcus aureus or Pseudomonas aeruginosa. Combine this compound with electrolyzed water or other synergists to enhance biofilm penetration .

Advanced Research Questions

Q. What molecular mechanisms underlie bacterial resistance to this compound?

Resistance in Staphylococcus epidermidis involves upregulation of efflux pumps (e.g., QacA/B) and membrane transporter modifications. Transcriptomic analysis (RNA-seq) and knockout mutant studies are critical for identifying resistance genes .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models?

Discrepancies often arise from differences in metabolic activation or tissue-specific responses. Validate in vitro findings using 3D lung organoids or co-culture systems that mimic in vivo conditions. Cross-reference results with transcriptomic datasets from rodent studies .

Q. What advanced techniques are recommended for studying the compound’s interaction with pulmonary TGF-β signaling?

Employ Western blotting to quantify TGF-β1 and Smad2/3 phosphorylation in lung tissue homogenates. Complement with immunohistochemistry to localize fibrotic markers (e.g., α-SMA) in murine models of pulmonary fibrosis .

Q. How does this compound interact with other QACs in formulation matrices?

Synergistic or antagonistic effects can be evaluated via checkerboard assays. For example, formulations combining this compound with glutaraldehyde show enhanced biocidal activity, but may increase cytotoxicity due to reactive oxygen species (ROS) generation .

Q. What methodologies optimize the compound’s stability in aqueous formulations for long-term studies?

Cyclodextrin complexation (e.g., γ-cyclodextrin) reduces foaming and enhances stability. Characterize complexes using NMR spectroscopy and dynamic light scattering (DLS) to confirm encapsulation efficiency .

Q. How can ecotoxicological risks be assessed for this compound in aquatic systems?

Use Daphnia magna or zebrafish embryo assays to determine LC50 values. Pair with high-throughput screening (e.g., Tox21 assays) to identify pathway-specific effects, such as disruption of mitochondrial membrane potential .

Methodological Notes

  • Data Analysis : For toxicity studies, apply ANOVA with post-hoc Tukey tests to compare treatment groups. Use principal component analysis (PCA) to integrate multi-omics datasets .
  • Quality Control : Include solvent blanks and internal standards (e.g., deuterated QACs) in LC-MS/MS runs to minimize matrix interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.